molecular formula C6H5ClIN3 B8025244 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride CAS No. 1951439-01-2

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride

Cat. No.: B8025244
CAS No.: 1951439-01-2
M. Wt: 281.48 g/mol
InChI Key: VYAULLWBPKMLLB-UHFFFAOYSA-N
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Description

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride (CAS 1951439-01-2) is a versatile chemical building block of high value in medicinal chemistry and drug discovery research. This compound features the imidazo[1,2-b]pyridazine scaffold, recognized as a privileged structure in the design of kinase inhibitors . The iodine atom at the 6-position makes it a pivotal intermediate for further functionalization via cross-coupling reactions, such as the Suzuki-Miyaura reaction, enabling the exploration of structure-activity relationships (SAR) . This scaffold is central to developing novel therapeutic agents, particularly as potent inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1) . Recent studies demonstrate that 6-substituted imidazo[1,2-b]pyridazines, with appropriate aryl substituents, can inhibit TAK1 at nanomolar concentrations and show excellent activity against multiple myeloma cell lines, presenting a promising translational potential for anti-cancer therapeutics . Beyond oncology, the imidazo[1,2-b]pyridazine core is also investigated for its utility in developing compounds targeting neurodegenerative diseases, such as imaging agents for β-amyloid plaques . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

6-iodoimidazo[1,2-b]pyridazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4IN3.ClH/c7-5-1-2-6-8-3-4-10(6)9-5;/h1-4H;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAULLWBPKMLLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NC=C2)I.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1951439-01-2
Record name Imidazo[1,2-b]pyridazine, 6-iodo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1951439-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Structure-Activity Relationships for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has emerged as a "privileged scaffold" in medicinal chemistry. Its rigid, planar structure and synthetic tractability have made it a cornerstone for the development of a diverse array of biologically active molecules. The successful clinical development of the kinase inhibitor ponatinib, which is based on this scaffold, has spurred significant interest in further exploring its therapeutic potential.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of imidazo[1,2-b]pyridazine derivatives against various therapeutic targets, offering field-proven insights for the rational design of next-generation therapeutics.

I. The Imidazo[1,2-b]pyridazine Scaffold as a Kinase Inhibitor

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fertile ground for the discovery of potent and selective kinase inhibitors.[3] Its ability to engage in key hydrogen bonding interactions within the ATP-binding site of various kinases makes it an ideal starting point for inhibitor design.

A. Cyclin-Dependent Kinase (CDK) Inhibitors

Modification of imidazo[1,2-a]pyridine CDK inhibitors led to the identification of the less lipophilic imidazo[1,2-b]pyridazine series.[2] While some compounds from both series exhibit similar CDK activity, their SAR profiles differ significantly, which has been attributed to distinct binding modes within the kinase active site.[2][3] The development of potent and selective imidazo[1,2-b]pyridazine inhibitors of CDK2 has been a notable success, with compounds demonstrating favorable pharmacokinetic properties in preclinical studies.[2] More recently, novel imidazo[1,2-b]pyridazine-based covalent inhibitors of CDK12/13 have been designed for the treatment of triple-negative breast cancer, with some compounds showing nanomolar potency.[4]

B. Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors

For the development of brain-penetrant GSK-3β inhibitors for potential Alzheimer's disease therapy, two subtypes of the imidazo[1,2-b]pyridazine scaffold were explored.[5]

  • Subtype 1: These inhibitors feature an alkylamine substituent at the 3-position, preserving the crucial hydrogen bond donor and acceptor interactions with the kinase hinge region.[5]

  • Subtype 2: In this subtype, the hydrogen bond donor group was removed to potentially enhance brain penetration, with substitutions explored at the 2-position.[5]

This strategic approach highlights the tunability of the scaffold to achieve specific therapeutic profiles.

C. Other Kinase Targets

The versatility of the imidazo[1,2-b]pyridazine core is further demonstrated by its application in targeting a range of other kinases:

  • IRAK4 Inhibitors: For the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma, potent IRAK4 inhibitors have been developed with the imidazo[1,2-b]pyridazine scaffold. The representative compound 5 from a study exhibited an IC50 of 1.3 nM and a favorable kinase selectivity profile.[6]

  • PIM Kinase Inhibitors: Imidazo[1,2-b]pyridazines have been identified as highly selective inhibitors of PIM kinases, which are promising targets in hematopoietic malignancies.[7] Interestingly, co-crystal structures revealed an unusual binding mode where the inhibitor interacts with the N-terminal lobe helix αC rather than the canonical hinge region, explaining the high selectivity.[7]

  • DYRK Kinase Inhibitors: Structure-activity relationship studies on imidazo[1,2-b]pyridazine fragments have led to the discovery of potent and selective cellular inhibitors of DYRK1A, a target for cancer, type 2 diabetes, and neurological disorders.[8]

  • Haspin Kinase Inhibitors: Based on the known inhibitor CHR-6494, a series of disubstituted imidazo[1,2-b]pyridazine derivatives were designed as selective Haspin inhibitors with potent anti-proliferative properties in cancer cell lines.[9][10]

  • TAK1 Kinase Inhibitors: 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines with an appropriate aryl substituent at the 3-position have been found to inhibit TAK1 at nanomolar concentrations, showing promise in multiple myeloma.[11]

  • TYK2 Pseudokinase Ligands: As allosteric inhibitors of TYK2 signaling for the treatment of immuno-inflammatory diseases, imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective ligands for the TYK2 pseudokinase (JH2) domain.[12][13]

II. Antitubercular Activity of Imidazo[1,2-b]pyridazines

The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for novel antitubercular agents. The imidazo[1,2-b]pyridazine scaffold has been identified as a promising starting point for the development of new drugs to combat tuberculosis.[14]

A. Benzohydrazide Derivatives

A series of imidazo[1,2-b]pyridazine-benzohydrazide derivatives have demonstrated significant in vitro activity against M. tuberculosis H37Rv.[14][15] The SAR studies revealed that the nature and position of substituents on the benzohydrazide ring play a crucial role in determining the antitubercular potency.[14]

Table 1: In Vitro Antitubercular Activity of Imidazo[1,2-b]pyridazine-Benzohydrazide Derivatives against M. tuberculosis H37Rv [14]

Compound IDR (Substitution on Benzohydrazide Ring)MIC (µg/mL)
6a4-OCH36.25
6b4-Cl3.125
6c2,4-di-Cl1.6
6d2-Cl1.6
6e4-F3.125
6f2-F1.6
6g4-NO21.6
6h3-NO23.125

As shown in the table, compounds with electron-withdrawing groups such as chloro, fluoro, and nitro substituents on the benzohydrazide ring generally exhibit higher antitubercular activity.[14] Specifically, compounds with substitutions at the 2- and/or 4-positions of the phenyl ring were found to be the most potent.

B. Piperazine and Morpholine Derivatives

The introduction of piperazine and morpholine moieties into the imidazo[1,2-b]pyridazine scaffold has also yielded potent antitubercular agents.[16][17] SAR studies on a series of 6-morpholino-3-(piperazine-1-yl)imidazo[1,2-b]pyridazine derivatives revealed that amide derivatives generally showed better antitubercular activity than their sulphonamide counterparts, potentially due to more favorable hydrogen bond formation.[16][17]

C. 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines

A series of 3-methoxy-2-phenylimidazo[1,2-b]pyridazine derivatives have shown high activity against M. tuberculosis and Mycobacterium marinum.[18] The most active compounds featured a fluoro-substituted phenyl group at C2, a methoxy group at C3, and a benzyl-heteroatom moiety at C6.[18] However, these compounds exhibited poor metabolic stability, highlighting the importance of optimizing pharmacokinetic properties in addition to potency.[18]

III. Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques

The accumulation of β-amyloid (Aβ) plaques is a pathological hallmark of Alzheimer's disease. Imidazo[1,2-b]pyridazine derivatives have been investigated as potential imaging agents for the detection of these plaques.[19] A series of these compounds were synthesized and evaluated for their binding affinity to synthetic Aβ aggregates.[19]

The SAR studies indicated that substitutions at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core significantly influence binding affinity.[19] For instance, a 2-(4'-dimethylaminophenyl) group was found to be favorable. The 6-methylthio analogue demonstrated higher affinity than the 6-methoxy analogue.[19] Replacement of the 2-phenyl ring with a pyridinyl or thiophenyl ring resulted in a significant reduction in binding affinity, suggesting that the phenyl ring is a crucial structural element for high-affinity binding.[19]

IV. Imidazo[1,2-b]pyridazines as GABA-A Receptor Modulators

While much of the focus has been on kinase inhibition and antitubercular activity, related imidazo-fused heterocyclic systems have shown significant promise as modulators of the γ-aminobutyric acid type A (GABA-A) receptor, a key target for anxiolytic and sedative drugs. For example, imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and imidazo[1,2-b][1][14]triazines have been developed as selective agonists for the α2/α3 subtypes of the GABA-A receptor, demonstrating anxiolytic effects with minimal sedation.[20][21][22][23] This suggests that the broader class of imidazo-fused heterocycles, including imidazo[1,2-b]pyridazines, warrants further investigation for their potential as modulators of GABA-A receptors.

V. Synthetic Methodologies

The synthesis of the imidazo[1,2-b]pyridazine scaffold is typically achieved through the condensation of a 3-amino-6-halopyridazine with an α-bromoketone under mild basic conditions.[19] The presence of a halogen on the pyridazine ring is crucial for the successful formation of the bicyclic system.[19] Further functionalization of the core can be achieved through various metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck couplings, as well as C-H activation strategies.[24]

General Synthetic Workflow for Imidazo[1,2-b]pyridazine Derivatives

G cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Evaluation start 3-Amino-6-halopyridazine + α-Bromoketone condensation Condensation Reaction start->condensation core Imidazo[1,2-b]pyridazine Core condensation->core functionalization Metal-Catalyzed Cross-Coupling / C-H Activation core->functionalization derivatives Substituted Imidazo[1,2-b]pyridazine Derivatives functionalization->derivatives screening Biological Screening (e.g., Kinase Assay, Antitubercular Assay) derivatives->screening sar Structure-Activity Relationship Analysis screening->sar sar->functionalization Rational Design for Optimization

Caption: General workflow for the synthesis and optimization of imidazo[1,2-b]pyridazine derivatives.

VI. Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold has firmly established itself as a versatile and privileged core in drug discovery. The extensive body of research on its SAR across a multitude of biological targets provides a solid foundation for the rational design of novel therapeutics. Future efforts in this area will likely focus on further optimizing the pharmacokinetic and safety profiles of lead compounds, as well as exploring new therapeutic applications for this remarkable heterocyclic system. The continued application of modern drug design strategies, including structure-based design and computational modeling, will undoubtedly unlock the full potential of the imidazo[1,2-b]pyridazine scaffold in addressing unmet medical needs.

References

  • Garrido, A., et al. (2021). Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry, 113867.
  • BenchChem. (n.d.). Structure-Activity Relationship of Imidazo[1,2-b]pyridazines in Tuberculosis: A Technical Guide. BenchChem.
  • Zhi-Xin, W., et al. (2005). Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. Journal of Medicinal Chemistry, 48(23), 7353-7362. [Link]

  • Reddy, C. S., et al. (2014). Synthesis and characterization of imidazo[1,2-b]pyridazine linked thiazolidin amides. Der Pharma Chemica, 6(5), 333-339.
  • Wang, S., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273.
  • Eastman, B. W., et al. (2023). Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2020). Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. European Journal of Medicinal Chemistry, 190, 112099. [Link]

  • Dolan, M. E., et al. (2004). Imidazo[1,2-b]pyridazines: a potent and selective class of cyclin-dependent kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(9), 2269-2273. [Link]

  • Paidi, K. R., et al. (2017). Benzohydrazide incorporated Imidazo [1,2-b] pyridazine: Synthesis, Characterization and in vitro Anti-tubercular Activity. International Journal of Chemical Sciences, 15(3), 172. [Link]

  • Paidi, K. R., et al. (2018). Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • Elakkaoui, A., et al. (2021). Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions. ChemistrySelect, 6(34), 8985-9011. [Link]

  • Shimizu, H., et al. (2010). Discovery of imidazo[1,2-b]pyridazine derivatives as IKKbeta inhibitors. Part 1: Hit-to-lead study and structure-activity relationship. Bioorganic & Medicinal Chemistry Letters, 20(17), 5113-5118. [Link]

  • Paidi, K. R., et al. (2017). Synthesis of Imidazo[1,2-b]pyridazine Comprised Piperazine, Morpholine Derivatives as Potent Antimycobacterial Agents with In Vivo Locomotor Activity. Anti-Infective Agents, 15(2), 131-139. [Link]

  • University, C. (2024). Imidazo[1,2- b ]pyridazines as inhibitors of DYRK kinases. ORCA. [Link]

  • Wang, M., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. European Journal of Medicinal Chemistry, 117378. [Link]

  • Francis, C., et al. (2023). 3-Methoxy-2-phenylimidazo[1,2-b]pyridazines highly active against Mycobacterium tuberculosis and Mycobacterium marinum. European Journal of Medicinal Chemistry, 259, 115637. [Link]

  • Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6916-6924. [Link]

  • Ancellin, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 566-583. [Link]

  • Li, Y., et al. (2017). Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. MedChemComm, 8(11), 2059-2064. [Link]

  • Moslin, R., et al. (2017). Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. MedChemComm, 8(4), 745-759. [Link]

  • Tunoori, A. R., et al. (2019). Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. ACS Medicinal Chemistry Letters, 10(4), 573-578. [Link]

  • El-Sayed, N. N. E., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5258. [Link]

  • Volkova, Y., et al. (2022). Synthesis and evaluation of avermectin-imidazo[1,2-a]pyridine hybrids as potent GABA A receptor modulators. Bioorganic Chemistry, 127, 105904. [Link]

  • Patel, K. D., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Endocrine, Metabolic & Immune Disorders-Drug Targets (Formerly Current Drug Targets-Immune, Endocrine & Metabolic Disorders), 24(8). [Link]

  • Ancellin, N., et al. (2020). Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors. Synthesis, binding mode and anticancer biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 566-583. [Link]

  • Hieke, M., et al. (2012). SAR-study on a new class of imidazo[1,2-a]pyridine-based inhibitors of 5-lipoxygenase. Bioorganic & Medicinal Chemistry Letters, 22(5), 1969-1975. [Link]

  • Liu, C., et al. (2011). Bioisosteric Approach to the Discovery of imidazo[1,2-a]pyrazines as Potent Aurora Kinase Inhibitors. ACS Medicinal Chemistry Letters, 2(1), 53-57. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrimidines as functionally selective and orally bioavailable GABA(A)alpha2/alpha3 binding site agonists for the treatment of anxiety disorders. Journal of Medicinal Chemistry, 49(1), 35-38. [Link]

  • Russell, M. G. N., et al. (2006). Discovery of imidazo[1,2-b][1][14]triazines as GABA(A) alpha2/3 subtype selective agonists for the treatment of anxiety. Journal of Medicinal Chemistry, 49(4), 1235-1238. [Link]

  • Goodacre, S. C., et al. (2006). Imidazo[1,2-a]pyrazin-8-ones, imidazo[1,2-d][1][14]triazin-8-ones and imidazo[2,1-f][1][14]triazin-8-ones as alpha2/alpha3 subtype selective GABA A agonists for the treatment of anxiety. Bioorganic & Medicinal Chemistry Letters, 16(6), 1582-1585. [Link]

  • Doller, D., et al. (2012). Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. Journal of Medicinal Chemistry, 55(6), 2688-2701. [Link]

Sources

6-Iodo-imidazo[1,2-b]pyridazine HCl molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and application of 6-Iodoimidazo[1,2-b]pyridazine Hydrochloride , a critical scaffold in medicinal chemistry.

Chemical Identity & Molecular Profile[1][2][3][4]

6-Iodoimidazo[1,2-b]pyridazine is a fused bicyclic heterocycle widely utilized as a pharmacophore in kinase inhibitor development (e.g., Ponatinib analogs) and as a precursor for PET radiotracers. The hydrochloride salt form is preferred for its enhanced stability and solubility during intermediate handling.

Core Specifications
ParameterTechnical Specification
IUPAC Name 6-Iodoimidazo[1,2-b]pyridazine hydrochloride
Common Name 6-Iodo-IPZ HCl
CAS Number (Base) 1951439-01-2 (Base/Salt ambiguity in some vendors; verify specific batch)
Molecular Formula C₆H₅ClIN₃ (Salt) / C₆H₄IN₃ (Base)
Molecular Weight 281.48 g/mol (Salt) / 245.02 g/mol (Base)
Exact Mass 280.92 (Salt)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO (>50 mg/mL), Methanol; Moderate water solubility (Salt)
SMILES (Salt) Cl.IC1=NN2C=CN=C2C=C1
Structural Visualization

The molecule consists of a pyridazine ring fused to an imidazole ring. The iodine substituent is located at position 6 (on the pyridazine ring), serving as a critical "handle" for cross-coupling reactions.

Structure Figure 1: Structural connectivity of 6-Iodoimidazo[1,2-b]pyridazine HCl. Note: Iodine is at position 6 (pyridazine ring). N1 N1 C2 C2 N1->C2 Double HCl HCl N1->HCl Salt Interaction C3 C3 C2->C3 N4 N4 (Bridge) C3->N4 Double C5 C5 N4->C5 C6 C6 (Iodo) C5->C6 Double C7 C7 C6->C7 Iodo I C6->Iodo C-I Bond C8 C8 C7->C8 Double C8->N1 C8->N4

[3][4][5][7][8][9]

Synthesis & Production Protocol

The synthesis of the 6-iodo derivative is more challenging than its chloro-analog due to the lability of the C-I bond and the cost of starting materials. The most robust route involves a halogen exchange followed by cyclization.

Reaction Pathway

The synthesis proceeds in three distinct stages:

  • Amination: Conversion of 3,6-dichloropyridazine to the amino-chloro intermediate.

  • Halogen Exchange (Finkelstein-like): Conversion of the chloro-substituent to iodo using HI.

  • Cyclization: Formation of the imidazole ring using chloroacetaldehyde.

Synthesis Figure 2: Synthetic workflow for 6-Iodoimidazo[1,2-b]pyridazine HCl. Step1 Step 1: Amination Start: 3,6-Dichloropyridazine Reagent: NH3 (aq), 130°C Product: 3-Amino-6-chloropyridazine Step2 Step 2: Halogen Exchange Reagent: 57% HI, Reflux (12-24h) Mechanism: Nucleophilic Aromatic Substitution Product: 3-Amino-6-iodopyridazine Step1->Step2 Yield: ~85% Step3 Step 3: Cyclization Reagent: Chloroacetaldehyde, NaHCO3, EtOH Temp: 80°C Reflux Product: 6-Iodoimidazo[1,2-b]pyridazine (Base) Step2->Step3 Yield: ~70% Step4 Step 4: Salt Formation Reagent: 4M HCl in Dioxane Product: 6-Iodoimidazo[1,2-b]pyridazine HCl Step3->Step4 Precipitation

Detailed Methodology
Step 1: Preparation of 3-Amino-6-iodopyridazine[1]
  • Rationale: Direct iodination of pyridazine is inefficient. The exchange from 3-amino-6-chloropyridazine using hydroiodic acid (HI) is the industry standard for high purity.

  • Protocol:

    • Charge a round-bottom flask with 3-amino-6-chloropyridazine (1.0 eq).

    • Add Hydriodic acid (57% aq. solution, 10-15 volumes).

    • Reflux at 120°C for 18–24 hours. Caution: HI fumes are corrosive.

    • Cool to 0°C and neutralize carefully with solid Na₂CO₃ or NaOH solution to pH 8.

    • Filter the resulting precipitate (yellowish solid), wash with cold water, and dry under vacuum.

    • Checkpoint: LCMS should show M+H ~222.0.

Step 2: Cyclization to Imidazo[1,2-b]pyridazine
  • Rationale: The exocyclic amine attacks the aldehyde of chloroacetaldehyde, followed by ring closure via the pyridazine nitrogen attacking the alpha-chloride.

  • Protocol:

    • Dissolve 3-amino-6-iodopyridazine (1.0 eq) in Ethanol (10 volumes).

    • Add Chloroacetaldehyde (40% in water, 1.5 eq).

    • Add NaHCO₃ (2.0 eq) to scavenge acid byproducts.

    • Reflux at 80°C for 4–6 hours.

    • Concentrate solvent, dilute with water, and extract with Ethyl Acetate.

    • Purify via silica gel chromatography (DCM/MeOH gradient).

Step 3: Hydrochloride Salt Formation
  • Protocol:

    • Dissolve the free base in a minimal amount of anhydrous DCM or MeOH.

    • Add 4M HCl in Dioxane (1.1 eq) dropwise at 0°C.

    • Stir for 30 minutes; a white precipitate will form.

    • Filter and wash with diethyl ether to remove excess acid.

    • Result: 6-Iodoimidazo[1,2-b]pyridazine HCl (MW: 281.48).

Applications in Drug Discovery[10]

This scaffold is a "privileged structure" in kinase drug discovery. The nitrogen atoms provide critical hydrogen bond acceptor points for the kinase hinge region, while the iodine atom serves as a versatile synthetic handle.

Structure-Activity Relationship (SAR) Utility
  • Position 3 (C-H): Accessible for electrophilic aromatic substitution (e.g., iodination, bromination) to introduce aryl groups via Suzuki coupling. This position typically faces the "gatekeeper" residue in kinases.

  • Position 6 (C-I): The iodine is highly reactive for palladium-catalyzed cross-couplings (Sonogashira, Suzuki, Buchwald-Hartwig). It allows for the attachment of solubilizing tails (e.g., piperazines) or extended hydrophobic groups.

[6]

Analytical Characterization

To validate the synthesis, the following analytical signatures must be confirmed.

Proton NMR (¹H NMR)
  • Solvent: DMSO-d₆

  • Key Signals:

    • H3 (Imidazole): ~8.2–8.4 ppm (Singlet or doublet if H2 coupled).

    • H2 (Imidazole): ~7.8–8.0 ppm.[2]

    • H7/H8 (Pyridazine): The protons on the pyridazine ring will show an AX system or AB system depending on substitution. The proton adjacent to the Iodine (H7) will be deshielded.

    • Shift Effect: The HCl salt will show downfield shifts (0.2–0.5 ppm) compared to the free base due to protonation of the N4 bridgehead nitrogen.

Mass Spectrometry (LC-MS)
  • Ionization: ESI+

  • Parent Ion: m/z 246.0 [M+H]⁺ (Free base mass observed).

  • Isotope Pattern: Iodine is monoisotopic (¹²⁷I). Unlike chlorine (3:1) or bromine (1:1), iodine shows a single dominant peak.

  • Fragment: Loss of I radical (M-127) is a common fragmentation pathway at high collision energies.

References

  • Imidazo[1,2-b]pyridazine scaffold review: Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021.Link

  • Synthesis of 3-amino-6-iodopyridazine: Gao, M., et al. "Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques." Bioorganic & Medicinal Chemistry Letters, 2008.Link

  • Cross-coupling methodologies: El Akkaoui, A., et al. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions."[3][4] ChemistrySelect, 2021.[3]Link

  • Chemical Property Data: PubChem Compound Summary for Imidazo[1,2-b]pyridazine derivatives.Link

Sources

Difference between 6-iodo-imidazo[1,2-b]pyridazine free base and hydrochloride salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 6-iodo-imidazo[1,2-b]pyridazine , focusing on the critical operational differences between its free base and hydrochloride (HCl) salt forms. While the imidazo[1,2-b]pyridazine scaffold is widely recognized as the core of the kinase inhibitor Ponatinib (which utilizes the 3-iodo isomer), the 6-iodo isomer represents a crucial "reversed" scaffold allowing for diversification of the pyridazine ring (position 6) via cross-coupling or nucleophilic substitution.

Key Decision Driver:

  • Use the Free Base for organometallic cross-coupling reactions (Suzuki, Sonogashira) to avoid catalyst poisoning and simplify base stoichiometry.

  • Use the HCl Salt for long-term storage, recrystallization purification, and aqueous solubility studies.

Part 1: Physicochemical Profile & Structural Logic

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system.[1][2][3] The 6-position (on the pyridazine ring) is activated for functionalization, particularly when substituted with iodine, a superior leaving group for palladium-catalyzed reactions compared to bromine or chlorine.

Structural Comparison
FeatureFree Base Hydrochloride Salt (Mono-HCl)
Formula C₆H₄IN₃C₆H₄IN₃ · HCl
MW ~245.02 g/mol ~281.48 g/mol
Physical State Off-white to yellow solidWhite to pale yellow crystalline solid
Melting Point Lower (typically 100–150 °C range)Higher (typically >200 °C, often decomposes)
Solubility (Water) Low (< 1 mg/mL). Hydrophobic.High . Protonation of N1 disrupts lattice energy.
Solubility (Organic) Soluble in DCM, EtOAc, THF, DMSO.Insoluble in non-polar organics (DCM, Et₂O). Soluble in DMSO, MeOH.
Hygroscopicity Low. Stable at ambient humidity.Moderate to High.[4] Prone to clumping if not stored in desiccator.
pKa (Est.) ~3.5 – 4.2 (Conjugate acid)N/A (Already protonated species)
Protonation Site Logic

In the imidazo[1,2-b]pyridazine system, the most basic nitrogen is N1 (the imidazole nitrogen).

  • N4 (Bridgehead): Non-basic due to amide-like resonance contribution involving the lone pair.

  • N5 (Pyridazine): Reduced basicity due to the adjacent nitrogen (alpha-effect repulsion) and electron-withdrawing nature of the fused ring.[5]

  • N1: Retains pyridine-like character and is the site of protonation in the HCl salt.

Part 2: Synthesis & Interconversion Protocols

The choice of form is often dictated by the stage of synthesis. The salt is frequently generated to purify the crude cyclization product, then neutralized back to the free base for subsequent coupling steps.

Synthesis Workflow (Graphviz Diagram)

SynthesisWorkflow Start 3-Amino-6-iodopyridazine Intermed Crude Intermediate Start->Intermed Reflux (EtOH/H2O) Reagent 2-Chloroacetaldehyde (Condensation) Reagent->Intermed Salt 6-Iodo-imidazo[1,2-b]pyridazine HCl Salt (Purified Precipitate) Intermed->Salt Add conc. HCl Filter precipitate Base 6-Iodo-imidazo[1,2-b]pyridazine Free Base (Active Reagent) Salt->Base Neutralize (sat. NaHCO3) Extract (DCM) Base->Salt HCl in Dioxane

Figure 1: Synthesis and interconversion workflow. Salt formation is utilized as a purification "crash-out" step.

Experimental Protocols
Protocol A: Generation of HCl Salt (Purification)
  • Dissolution: Dissolve the crude 6-iodo-imidazo[1,2-b]pyridazine (free base) in a minimal amount of hot ethanol or methanol.

  • Acidification: Slowly add 1.2 equivalents of 4M HCl in dioxane (or concentrated aqueous HCl) while stirring.

  • Precipitation: Cool the solution to 0–4 °C. The HCl salt will precipitate as a crystalline solid.

  • Isolation: Filter the solid, wash with cold diethyl ether (to remove non-basic impurities), and dry under vacuum.

    • Why this works: Impurities from the cyclization (e.g., unreacted chloroacetaldehyde polymers) generally remain in the organic mother liquor, while the salt crystallizes out.

Protocol B: Conversion to Free Base (For Reactions)
  • Suspension: Suspend the 6-iodo-imidazo[1,2-b]pyridazine HCl salt in dichloromethane (DCM).

  • Neutralization: Add saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes.

    • Visual Cue: The solid will dissolve as it converts to the lipophilic free base and partitions into the DCM layer.

  • Extraction: Separate the organic layer. Extract the aqueous layer once more with DCM.

  • Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Result: High-purity free base ready for Pd-catalyzed coupling.

Part 3: Reactivity & Application Decision Matrix

The iodine at position 6 is a "handle" for diversity. The choice of Free Base vs. Salt is critical here.

Impact on Palladium-Catalyzed Couplings (Suzuki/Sonogashira)

Recommendation: Always use the Free Base.

  • Mechanism: Palladium cycles (Pd(0)/Pd(II)) are sensitive to pH. The transmetallation step in Suzuki coupling requires a basic environment (formation of Pd-O-Base intermediate).

  • The Salt Problem: If you use the HCl salt directly:

    • Stoichiometry Shift: The first equivalent of your base (e.g., K₂CO₃) is consumed solely to neutralize the HCl. If you calculated 2.0 equiv.[6] for the reaction, you effectively only have 1.0 equiv. left, which may stall the reaction.

    • Halide Inhibition: The release of Cl⁻ ions can compete with ligands for coordination to the Palladium center, potentially altering the catalytic species or rate.

  • Correction: If you must use the salt, increase the base loading by at least 1.5 equivalents.

Impact on Lithiation (Halogen-Metal Exchange)

Recommendation: Strictly Free Base.

  • Reaction: 6-iodo-imidazo[1,2-b]pyridazine + i-PrMgCl

    
     Grignard/Lithio species.
    
  • The Salt Problem: Grignard reagents and organolithiums are strong bases. They will react immediately with the acidic proton of the HCl salt (

    
     difference ~40 units), destroying 1 equivalent of your expensive organometallic reagent and generating heat, before any metal-halogen exchange occurs.
    
Decision Logic Diagram

DecisionMatrix Start Intended Application Storage Long-term Storage (> 1 month) Start->Storage Coupling Pd-Catalyzed Coupling (Suzuki, Sonogashira) Start->Coupling Lithiation Metal-Halogen Exchange (Grignard/Lithiation) Start->Lithiation Aqueous Biological Assay (Aqueous Media) Start->Aqueous Result_Salt USE HCl SALT (Stability & Crystallinity) Storage->Result_Salt Result_Base USE FREE BASE (Avoids Catalyst Poisoning) Coupling->Result_Base Prevents pH shift Result_Base_Strict USE FREE BASE (MANDATORY) Lithiation->Result_Base_Strict Prevents quenching Result_Salt_Sol USE HCl SALT (Solubility) Aqueous->Result_Salt_Sol

Figure 2: Operational decision matrix for selecting the appropriate form.

Part 4: Data Summary

ParameterFree BaseHCl SaltImplication
Storage Stability Good (Dark, <4°C)Excellent (RT, Desiccated)Use Salt for library archiving.
Reaction Solvent Toluene, DME, DMFWater, MeOH, DMSOUse Base for non-polar reactions.
Base Eq. (Suzuki) 2.0 equiv.3.0 - 3.5 equiv.Adjust stoichiometry if using Salt.
Purification Silica Gel ChromatographyRecrystallizationSalt formation is a purification method.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazine

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][7]

    • Source: ChemistrySelect, 2021.
    • URL:[Link]

  • General Solubility & Salt Selection

    • Title: Equilibrium solubility measurement of ionizable drugs – consensus recommend
    • Source: ADMET & DMPK, 2016.
    • URL:[Link]

  • Ponatinib Chemistry (Contextual)

    • Title: Discovery of Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of BCR-ABL Kinase.
    • Source: Journal of Medicinal Chemistry, 2010.
    • URL:[Link] (Note: Describes the 3-iodo analog, illustrating the scaffold's reactivity patterns).

Sources

The Imidazo[1,2-b]pyridazine Scaffold in Kinase Drug Discovery: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged structure" in modern kinase inhibitor discovery, distinguished by its ability to access distinct binding modes within the ATP-binding pocket.[1][2] Unlike ubiquitous scaffolds that rely solely on predictable hinge-binding motifs, imidazo[1,2-b]pyridazine derivatives demonstrate remarkable plasticity—functioning as Type I inhibitors (e.g., Ponatinib for BCR-ABL) or adopting atypical, non-hinge-binding conformations (e.g., PIM1 inhibitors).[1][2] This guide analyzes the structural mechanics, synthetic accessibility, and medicinal chemistry strategies that make this heterocycle a cornerstone in oncology and neurodegeneration research.[1]

Structural Biology & Binding Modes[3]

The efficacy of imidazo[1,2-b]pyridazine lies in its nitrogen positioning.[1][2][3] The bridgehead nitrogen (N1) and the pyridazine nitrogen (N4) create a distinct electrostatic profile that dictates binding orientation.

Mechanism A: The Classic Hinge Binder (Type I)

In the majority of kinases (e.g., DYRK1A , VEGFR2 , BCR-ABL ), the scaffold mimics the adenine ring of ATP.

  • Interaction: The N1 (bridgehead) or N4 typically acts as a hydrogen bond acceptor for the backbone NH of the hinge region (e.g., Leu241 in DYRK1A).

  • C3 Vector: Projects deep into the hydrophobic pocket (gatekeeper region), allowing for potency modulation.

  • Example: Ponatinib utilizes this mode to anchor into the BCR-ABL hinge while extending a "tail" to bypass the T315I gatekeeper mutation.[1][2]

Mechanism B: The Atypical Non-Hinge Binder

A unique phenomenon observed in PIM1 kinase inhibitors.[1][4]

  • Interaction: The scaffold does not bind the hinge.[1] Instead, it interacts with the opposite side of the pocket, forming a hydrogen bond network with the catalytic Lysine (Lys67), a structural water, and Glutamate (Glu89).

  • Significance: This mode bypasses the highly conserved hinge region, resulting in exceptional selectivity profiles compared to classic ATP-mimetics.[1][2]

Visualization: Binding Mode Dichotomy

BindingModes cluster_TypeI Type I: Classic Hinge Binding cluster_Atypical Atypical: PIM1 Binding Scaffold Imidazo[1,2-b]pyridazine Core Hinge Hinge Region (Backbone NH) Scaffold->Hinge H-Bond (N1/N4) Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Scaffold->Gatekeeper C3 Substituent CatLys Catalytic Lysine (Lys67) Scaffold->CatLys H-Bond Network GluHelix Glu89 (Alpha-C Helix) Scaffold->GluHelix Water-Mediated

Caption: Contrast between the classic hinge-binding mode (left) and the atypical PIM1 interaction (right).[1][2]

Medicinal Chemistry & SAR

The scaffold offers three primary vectors for substitution, each controlling specific pharmacological properties.[1]

PositionFunctionChemical VectorImpact on Drug Properties
C3 Potency & Selectivity Aryl / Heteroaryl couplingThe "Warhead" position.[1][2] Determines the primary fit into the ATP pocket.[1] Bulky groups here can target the gatekeeper residue (e.g., T315I in ABL).
C6 Solubility & ADME Amines (Morpholine, Piperazine)Solvent-exposed region.[1][2] Ideal for solubilizing groups to improve oral bioavailability and reduce protein binding.[1]
C8 Fine-Tuning Small alkyls / HalogensOften left unsubstituted to avoid steric clash with the hinge, but small groups can lock conformation or fill small hydrophobic sub-pockets.[1][2]
C2 Geometry H / Methyl / PhenylSubstituents here can twist the C3-aryl bond, altering the planarity of the molecule and affecting binding affinity.[1]

Synthetic Pathways[1][2][6][7]

Accessing the imidazo[1,2-b]pyridazine core is robust, primarily relying on condensation chemistry followed by palladium-catalyzed functionalization.[1][2]

Primary Route: Condensation & Cross-Coupling[1][6]
  • Cyclization: Reaction of 3-aminopyridazine with

    
    -haloketones (or equivalents like chloroacetaldehyde) yields the bicyclic core.[1][2]
    
  • Halogenation: Electrophilic halogenation (NIS/NBS) at C3 provides a handle for cross-coupling.[1][2]

  • Functionalization: Suzuki-Miyaura or Buchwald-Hartwig couplings introduce complexity at C3 and C6.[1][2]

Synthesis Start 3-Aminopyridazine Core Imidazo[1,2-b]pyridazine Core Start->Core Condensation (EtOH, Reflux) Reagent1 Alpha-Haloketone (R-COCH2-X) Reagent1->Core HaloCore 3-Halo-Intermediate (Electrophilic Subst.) Core->HaloCore NIS/NBS (Halogenation) Final Functionalized Inhibitor (C3/C6 Substituted) HaloCore->Final Pd-Catalyzed Coupling (Suzuki/Buchwald)

Caption: Standard synthetic workflow from aminopyridazine precursors to functionalized inhibitors.

Experimental Protocols

Protocol A: General Synthesis of the Core Scaffold

Objective: Synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine (Key Intermediate).[1][2]

  • Reactants: Dissolve 3-amino-6-chloropyridazine (1.0 eq) in Ethanol (0.5 M concentration).

  • Cyclization: Add chloroacetaldehyde (50% wt in water, 1.5 eq) and NaHCO3 (2.0 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC/LCMS.[1][2]

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.[1][2] Resuspend residue in water/ethyl acetate.[1][2] Extract organic layer, dry over MgSO4, and concentrate.[1]

  • Bromination: Dissolve the crude cyclized product in Acetonitrile. Add N-bromosuccinimide (NBS, 1.1 eq) portion-wise at 0°C. Stir at RT for 1 hour.

  • Purification: Precipitate with water or purify via silica gel flash chromatography (Hexane/EtOAc gradient).

    • Validation: Confirm structure via 1H-NMR (characteristic doublet for H2/H3 protons if unbrominated; loss of H3 signal after bromination).[1][2]

Protocol B: Radiometric Kinase Assay (Standardized)

Objective: Determine IC50 of the inhibitor against a target kinase (e.g., DYRK1A).[3]

  • Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT.

  • Substrate: Use a specific peptide substrate (e.g., Woodtide for DYRK1A) at Km concentration.[1]

  • Reaction Mix:

    • Kinase (0.2–5 nM final).[2]

    • 
      P-ATP (Specific activity ~500 cpm/pmol) + cold ATP (at Km).[2]
      
    • Test Compound (Serial dilution in DMSO, 1% final DMSO).

  • Incubation: Incubate at 30°C for 60 minutes.

  • Termination: Stop reaction by spotting onto P81 phosphocellulose paper.

  • Washing: Wash filters 3x with 0.75% Phosphoric acid to remove unreacted ATP.[1][2]

  • Quantification: Measure radioactivity via scintillation counting.

  • Analysis: Fit data to a sigmoidal dose-response equation (variable slope) to calculate IC50.

Case Studies & Clinical Relevance

Ponatinib (Iclusig)
  • Target: BCR-ABL (and T315I mutant).[1][2][5][6]

  • Role of Scaffold: The imidazo[1,2-b]pyridazine core serves as the rigid linker that orients the ethynyl linker and the "tail" moiety. It creates a compact shape complementary to the ATP site, while the ethynyl group allows the molecule to bypass the steric bulk of the Isoleucine gatekeeper in the T315I mutant.

  • Clinical Status: FDA Approved for CML/ALL.[1][2]

Cenisertib (AS-703569)[1][2][9]
  • Target: Aurora Kinases (A/B).

  • Mechanism: Multi-kinase inhibitor inducing G2/M arrest.[1][2][7]

  • Structure: Features the scaffold substituted with a pyrazole moiety, optimizing H-bond interactions within the Aurora active site.

PIM Kinase Inhibitors (Preclinical)
  • Target: PIM1/2/3.

  • Innovation: Exploits the "Atypical Binding Mode" described above. By not binding the hinge, these inhibitors maintain potency against PIM kinases while sparing other kinases that strictly require hinge H-bonds, solving a major selectivity challenge in the kinome.[1]

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors. Cancer Research (AACR). (2007).[2] Link

  • Ponatinib: A Review of the History of Medicinal Chemistry behind Its Development. MDPI Pharmaceuticals. (2024).[1] Link[2]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible BTK Inhibitors. Journal of Medicinal Chemistry. (2025).[2] Link[2]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. European Journal of Medicinal Chemistry. (2021). Link

  • Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry. (2024).[1][2] Link

Sources

Methodological & Application

Application Note: Palladium-Catalyzed Cross-Coupling of 6-Iodo-imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

The imidazo[1,2-b]pyridazine bicyclic core is a "privileged scaffold" in medicinal chemistry, serving as the structural anchor for several potent kinase inhibitors (e.g., Ponatinib, TAK-593). While the C3 position (imidazole ring) is nucleophilic and prone to electrophilic aromatic substitution or direct arylation, the C6 position (pyridazine ring) is electron-deficient.

The 6-iodo-imidazo[1,2-b]pyridazine derivative represents a critical divergence point. The C–I bond at this position is highly reactive toward oxidative addition by Palladium(0) species, allowing for the rapid generation of diverse libraries via cross-coupling. This guide details the protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings at this specific site.

Reactivity Profile & Chemoselectivity

The distinct electronic environments of the bicycle allow for orthogonal functionalization.

ReactivityMap Core Imidazo[1,2-b]pyridazine Core C3 C3 Position (Nucleophilic) Core->C3 C6 C6-Iodo Position (Electrophilic) Core->C6 Electrophilic Aromatic Substitution\n(Halogenation, Formylation) Electrophilic Aromatic Substitution (Halogenation, Formylation) C3->Electrophilic Aromatic Substitution\n(Halogenation, Formylation) Direct Arylation (C-H Activation) Direct Arylation (C-H Activation) C3->Direct Arylation (C-H Activation) Suzuki-Miyaura\n(Biaryl Formation) Suzuki-Miyaura (Biaryl Formation) C6->Suzuki-Miyaura\n(Biaryl Formation) Sonogashira\n(Alkynylation) Sonogashira (Alkynylation) C6->Sonogashira\n(Alkynylation) Buchwald-Hartwig\n(Amination) Buchwald-Hartwig (Amination) C6->Buchwald-Hartwig\n(Amination) Heck Reaction\n(Alkenylation) Heck Reaction (Alkenylation) C6->Heck Reaction\n(Alkenylation)

Figure 1: Orthogonal reactivity map of the imidazo[1,2-b]pyridazine scaffold. The C6-Iodo position is the primary handle for Pd-catalyzed cross-coupling.

Application Note: Suzuki-Miyaura Coupling (Biaryl Synthesis)

Objective: Introduction of aryl or heteroaryl groups at C6. Mechanism: The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of Pd(0) into the C–I bond. However, the bridgehead nitrogen (N4) and pyridazine nitrogen (N1) can coordinate to Palladium, potentially poisoning the catalyst if ligand steric bulk is insufficient.

Optimized Protocol
ParameterConditionRationale
Catalyst Pd(dppf)Cl₂·DCM (5 mol%)Bidentate ferrocenyl ligand prevents catalyst deactivation by the substrate nitrogens.
Solvent 1,4-Dioxane : Water (4:1)High solubility of the heterocycle; water is essential for the boronic acid activation.
Base K₂CO₃ (2.0 - 3.0 equiv)Mild enough to prevent degradation but strong enough to activate the boronate.
Temperature 80–90 °CThermal energy required for transmetallation; microwave (110 °C, 20 min) is also effective.
Step-by-Step Methodology
  • Charge: To a reaction vial equipped with a magnetic stir bar, add 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Aryl-Boronic Acid (1.2–1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent: Add 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to substrate).

  • Degas: Sparge the mixture with Argon or Nitrogen for 5 minutes. Critical: Oxygen promotes homocoupling of boronic acids and catalyst oxidation.

  • Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 equiv) quickly under inert flow. Cap the vial immediately.

  • Reaction: Heat at 90 °C for 4–16 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the starting material (M+H = 246 for parent 6-iodo).

    • Troubleshooting: If "de-iodinated" byproduct (hydrodehalogenation) is observed, reduce temperature or switch to anhydrous conditions using CsF as the base.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (DCM/MeOH gradient). These products are polar; 0–10% MeOH is typical.

Application Note: Sonogashira Coupling (Alkynylation)

Objective: Installation of alkyne linkers (relevant for kinase "gatekeeper" interactions). Challenge: The imidazo[1,2-b]pyridazine core is electron-withdrawing, making the C6-Pd-I intermediate susceptible to side reactions if the transmetallation with copper acetylide is slow.

Optimized Protocol (Copper-Cocatalyzed)
ParameterConditionRationale
Catalyst Pd(PPh₃)₂Cl₂ (5 mol%)Robust Pd(II) precatalyst standard for Sonogashira.[1]
Co-Catalyst CuI (5–10 mol%)Essential for generating the active copper acetylide species.
Base/Solvent TEA or DIPEA in DMFDMF solubilizes the polar core; amine acts as both base and ligand scavenger.
Atmosphere Strict Inert (Ar/N₂)Crucial: Oxygen causes rapid Glaser homocoupling of the alkyne.
Step-by-Step Methodology
  • Preparation: Dry DMF is required. Degas DMF by bubbling Argon for 15 minutes before use.

  • Charge: Add 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Pd(PPh₃)₂Cl₂ (0.05 equiv), and CuI (0.10 equiv) to a dry vial.

  • Addition: Add degassed DMF (0.2 M) and Triethylamine (3.0 equiv).

  • Alkyne: Add the Terminal Alkyne (1.2 equiv).

  • Reaction: Stir at Room Temperature (25 °C) for 1 hour. If conversion is low (<10%), heat to 50 °C.

    • Note: High temperatures (>80 °C) often lead to complex mixtures and degradation of the alkyne.

  • Scavenging: Upon completion, dilute with EtOAc. Wash with 10% NH₄OH (aq) or saturated NH₄Cl to remove Copper species (blue aqueous layer indicates copper removal).

  • Purification: Silica gel chromatography.

Application Note: Buchwald-Hartwig Amination[2]

Objective: Formation of C–N bonds (Amination). Context: C6-amino derivatives are often used to modulate solubility and kinase hinge-binding affinity. Since the ring is electron-deficient, this reaction is electronically favorable but sterically sensitive to the bridgehead nitrogen.

Ligand Selection Strategy

Standard ligands like PPh₃ often fail due to competitive coordination of the substrate's nitrogen atoms to Palladium.

  • Primary Amines: Use BrettPhos or XPhos .

  • Secondary Amines: Use RuPhos or BINAP .

Optimized Protocol
ParameterConditionRationale
Pre-catalyst Pd₂(dba)₃ (2–5 mol%)Provides a clean source of Pd(0).
Ligand BrettPhos (4–10 mol%)Bulky, electron-rich ligand ensures reductive elimination occurs efficiently.
Base Cs₂CO₃ or NaOtBuNaOtBu is stronger and faster; Cs₂CO₃ is milder for sensitive substrates.
Solvent Toluene or t-Amyl AlcoholNon-polar solvents often reduce competitive coordination from the substrate.
Step-by-Step Methodology
  • Catalyst Pre-formation: In a separate vial, mix Pd₂(dba)₃ and BrettPhos in the solvent (e.g., Toluene) and stir at 60 °C for 5 minutes to ligate the active species (solution turns from dark purple to orange/brown).

  • Substrate Charge: In the reaction vessel, add 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Amine (1.2 equiv), and NaOtBu (1.4 equiv).

  • Combine: Transfer the pre-formed catalyst solution to the reaction vessel via syringe.

  • Reaction: Heat at 100 °C for 2–12 hours.

  • Workup: Filter through a Celite pad to remove Palladium black and inorganic salts. Wash the pad with DCM.

  • Purification: Concentrate and purify via reverse-phase HPLC or flash chromatography.

Experimental Workflow Diagram

Workflow Start Start: 6-iodo-imidazo[1,2-b]pyridazine Decision Select Coupling Partner Start->Decision Suzuki Suzuki-Miyaura (+ Boronic Acid) Decision->Suzuki Aryl/Vinyl Sonogashira Sonogashira (+ Alkyne) Decision->Sonogashira Alkyne Buchwald Buchwald-Hartwig (+ Amine) Decision->Buchwald Amine Workup Workup & Purification (Remove Catalyst/Salts) Suzuki->Workup Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Sonogashira->Workup Pd(PPh3)2Cl2, CuI TEA/DMF, RT-50°C Buchwald->Workup Pd2(dba)3, BrettPhos NaOtBu, Toluene, 100°C Final Final C6-Functionalized Product Workup->Final

Figure 2: Decision tree and workflow for Palladium-catalyzed diversification of the 6-iodo-imidazo[1,2-b]pyridazine scaffold.

References

  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines

    • Title: Synthesis and Functionalization of Imidazo[1,2-b]pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions.[1][2]

    • Source: ChemistrySelect, 2021.[1]

    • URL:[Link]

  • Suzuki Coupling General Protocols

    • Title: Suzuki-Miyaura Cross-Coupling Reaction and Potential Applications.[1][2][3]

    • Source: MDPI, 2017.
    • URL:[Link]

  • Ponatinib Chemistry (Relevance of Scaffold)

    • Title: Discovery of Ponatinib (AP24534): A Potent, Pan-BCR-ABL Inhibitor for the Treatment of Imatinib-Resistant Chronic Myeloid Leukemia.
    • Source: ACS Medicinal Chemistry Letters, 2010.
    • URL:[Link]

  • Buchwald-Hartwig Amination User Guide

    • Title: A User's Guide to Palladium-Catalyzed Amination of Aryl Halides.[4]

    • Source: Chemical Science, 2011 (Buchwald Group).
    • URL:[Link]

Sources

Application Note: Optimized Sonogashira Cross-Coupling Protocols for 6-Iodo-imidazo[1,2-b]pyridazine Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-


]pyridazine core is a highly privileged pharmacophore in medicinal chemistry, functioning as a critical structural motif in numerous biologically active compounds, including the FDA-approved multi-kinase inhibitor ponatinib[1][2]. Functionalization at the 6-position via palladium-catalyzed Sonogashira cross-coupling is a powerful strategy for late-stage diversification. However, utilizing the hydrochloride salt  of 6-iodo-imidazo[1,2-

]pyridazine (CAS: 1951439-01-2) introduces specific stoichiometric and mechanistic challenges that frequently lead to stalled reactions or poor yields.

This application note provides a comprehensive, self-validating protocol designed to overcome the challenges associated with the salt form, detailing the causality behind base selection, catalyst optimization, and the suppression of homocoupling side reactions[3].

Strategic Rationale & Mechanistic Insights

The Hydrochloride Salt Challenge

In a standard Sonogashira coupling, a mild amine base (e.g., Triethylamine or Diisopropylethylamine) is required to deprotonate the terminal alkyne, facilitating the formation of the reactive copper(I) acetylide intermediate[3].

When utilizing 6-iodo-imidazo[1,2-


]pyridazine hydrochloride , exactly 1.0 equivalent of the amine base is immediately consumed to neutralize the HCl salt, generating an inert ammonium chloride byproduct. If a standard protocol calling for 1.5 to 2.0 equivalents of base is used, the remaining 0.5 to 1.0 equivalent is insufficient to drive the catalytic cycle, shifting the equilibrium away from the necessary copper acetylide formation. Causality:  To ensure robust reactivity, the protocol must employ a significant excess of base (≥ 4.0 equivalents) to both neutralize the substrate and maintain the basic environment required for transmetalation.
Catalyst Selection & Substrate Reactivity

The imidazo[1,2-


]pyridazine ring is electron-deficient, which highly activates the 6-iodo position toward oxidative addition by Pd(0). While the nitrogen atoms in the heterocycle have the potential to coordinate and poison the palladium catalyst, the exceptional leaving group ability of the iodide allows the oxidative addition to outcompete off-target coordination. A robust catalyst system like 

with a

co-catalyst provides optimal stability and turnover rates.

CatalyticCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (C-I Bond Cleavage) Pd0->OxAdd + Ar-I PdII Trans-Pd(II)(Ar)IL2 OxAdd->PdII TransMet Transmetalation PdII->TransMet PdII_Alkyne Trans-Pd(II)(Ar)(C≡CR)L2 TransMet->PdII_Alkyne - CuI Isom Cis-Trans Isomerization PdII_Alkyne->Isom PdII_Cis Cis-Pd(II)(Ar)(C≡CR)L2 Isom->PdII_Cis RedElim Reductive Elimination PdII_Cis->RedElim RedElim->Pd0 Regeneration Product Coupled Product Ar-C≡CR RedElim->Product CuCycle Cu Cycle: Terminal Alkyne + Base -> Cu-Acetylide CuCycle->TransMet

Caption: Mechanistic pathway of the Pd/Cu co-catalyzed Sonogashira cross-coupling.

Experimental Design & Parameter Optimization

To establish a self-validating and highly reproducible system, quantitative optimization of the reaction parameters was conducted. The data below summarizes the critical variables required to transition from a stalled reaction to quantitative conversion.

Table 1: Optimization of Reaction Parameters
ParameterSub-optimal ConditionOptimized ConditionMechanistic Rationale
Base 1.5 eq TEA4.0 eq DIPEA 1.0 eq is consumed by the HCl salt. DIPEA is sterically hindered and less nucleophilic than TEA, minimizing unwanted side reactions with the electrophilic core.
Solvent THFDMF DMF provides superior solvation for the highly polar hydrochloride salt and the resulting ammonium chloride byproducts, preventing precipitation that traps reagents.
Atmosphere Ambient AirArgon Sparged (15 min) Strict anaerobic conditions prevent the Cu-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling).
Catalyst


(5 mol%)
Bidentate/monodentate phosphine ligands are required to stabilize the Pd(0) species against aggregation into inactive palladium black in polar solvents like DMF.

Step-by-Step Methodology

Reagent Quantities (1.0 mmol Scale)
ReagentMW ( g/mol )EquivalentsAmountRole
6-Iodo-imidazo[1,2-

]pyridazine HCl
281.481.0281.5 mgElectrophilic Substrate
Terminal Alkyne (e.g., Phenylacetylene)Varies1.21.2 mmolNucleophilic Partner

701.900.0535.1 mgPrimary Catalyst
Copper(I) Iodide (

)
190.450.1019.0 mgCo-catalyst

-Diisopropylethylamine (DIPEA)
129.244.00.70 mLBase / Acid Scavenger
Anhydrous DMFN/AN/A5.0 mLSolvent
Workflow Diagram

Workflow Salt 6-iodo-imidazo[1,2-b]pyridazine HCl (Substrate) Base Add Amine Base (e.g., DIPEA) ≥ 4 Equivalents Salt->Base FreeBase In Situ Free Base Generation Neutralization of HCl Base->FreeBase Catalyst Add Pd(PPh3)2Cl2 & CuI Degassed Solvent (DMF) FreeBase->Catalyst Alkyne Add Terminal Alkyne Slow Addition Catalyst->Alkyne Coupling Sonogashira Cross-Coupling (Room Temp to 50°C) Alkyne->Coupling Workup Aqueous Workup & Extraction (Removal of Amine Salts) Coupling->Workup Product Purified Alkynyl-Imidazo[1,2-b]pyridazine Workup->Product

Caption: Workflow for the Sonogashira coupling of 6-iodo-imidazo[1,2-b]pyridazine hydrochloride.

Execution Protocol
  • Reaction Setup & Degassing:

    • Charge an oven-dried Schlenk flask with 6-iodo-imidazo[1,2-

      
      ]pyridazine hydrochloride (281.5 mg, 1.0 mmol), 
      
      
      
      (35.1 mg, 5 mol%), and
      
      
      (19.0 mg, 10 mol%).
    • Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with Argon. Repeat this cycle three times to ensure a strictly anaerobic environment.

  • Free Base Generation:

    • Add anhydrous, degassed DMF (5.0 mL) via syringe, followed immediately by DIPEA (0.70 mL, 4.0 mmol).

    • Observation: The suspension will undergo a physical change (often dissolving or changing color) as the HCl salt is neutralized to generate the free base in situ. Stir for 5 minutes at room temperature.

  • Alkyne Addition:

    • Add the terminal alkyne (1.2 mmol) dropwise via syringe over 2-3 minutes.

    • Causality: Slow addition keeps the localized concentration of the alkyne low relative to the Pd(II) oxidative addition complex, heavily disfavoring the formation of Glaser homocoupling dimers.

  • Coupling Phase:

    • Stir the reaction mixture at room temperature. If the alkyne is sterically hindered or electron-deficient, elevate the temperature to 50 °C using a pre-heated oil bath.

    • Allow the reaction to proceed for 2 to 12 hours, monitoring via the In-Process Controls (IPC) described below.

  • Workup & Extraction:

    • Once complete, quench the reaction by diluting with Ethyl Acetate (25 mL) and transferring to a separatory funnel.

    • Wash the organic layer with distilled water (

      
       mL) and brine (
      
      
      
      mL).
    • Causality: Multiple aqueous washes are mandatory to fully partition the DMF and the large excess of DIPEA·HCl salts into the aqueous phase. Failure to do so will result in severe streaking during chromatography.

  • Purification:

    • Dry the organic layer over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
    • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the pure alkynyl-imidazo[1,2-

      
      ]pyridazine.
      

In-Process Controls (IPC) & Self-Validation

A robust protocol must be self-validating. To ensure the reaction is proceeding correctly, utilize LC-MS tracking:

  • Sampling: Withdraw a 10 µL aliquot of the reaction mixture, dilute in 1 mL of LC-MS grade Acetonitrile, and filter through a 0.22 µm syringe filter.

  • Validation Metric 1 (Substrate Consumption): Monitor the disappearance of the free base peak at m/z 246

    
     (Note: The mass spectrometer will detect the free base, not the HCl salt mass of 281).
    
  • Validation Metric 2 (Product Formation): Look for the emergence of the product mass (e.g., if using phenylacetylene, the expected product mass is m/z 220

    
    ).
    
  • Troubleshooting:

    • High levels of m/z 246 remain after 4 hours: The reaction has stalled. Inject an additional 1.0 eq of DIPEA and 0.5 eq of alkyne.

    • Presence of alkyne dimer: Indicates oxygen contamination. Ensure the argon line is secure and sparge the solvent more rigorously in future runs.

References

  • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions ResearchGate (Advanced Heterocyclic Chemistry, 2021) URL:[Link][1]

  • On the Biological Importance, Preparation, and Uses of Imidazo[1,2-b]pyridazine-Based Compounds DergiPark (JOTCSA, 2021) URL:[Link][2]

  • Sonogashira Coupling Organic Chemistry Portal URL:[Link][3]

Sources

Application Note: Modular Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazine Libraries for Kinase Inhibitor Discovery

[1]

Abstract & Strategic Significance

The imidazo[1,2-b]pyridazine scaffold is a "privileged structure" in medicinal chemistry, widely recognized for its ability to mimic the purine ring of ATP. This chemotype serves as the core for several potent kinase inhibitors, including the BCR-ABL inhibitor Ponatinib (Iclusig) and various experimental agents targeting TAK1, DYRK1A, and PIM1 kinases.

For drug discovery campaigns, the 3,6-disubstituted pattern is particularly high-value:

  • Position 3 (Head): Typically projects into the hydrophobic pocket or gatekeeper region of the kinase ATP site.

  • Position 6 (Tail): Orients towards the solvent-exposed region, ideal for appending solubilizing groups (e.g., morpholines, piperazines) to improve pharmacokinetic profiles.[1]

This guide details a robust, orthogonal synthetic strategy designed for the parallel generation of high-purity libraries. By exploiting the electronic disparity between the electron-rich C3 position and the electron-deficient C6 position, we establish a self-validating workflow that minimizes side reactions.[1]

Strategic Retrosynthesis & Chemoselectivity

The success of this protocol relies on sequential orthogonality .[2]

  • C3 Reactivity: The imidazole ring makes C3 nucleophilic, susceptible to Electrophilic Aromatic Substitution (EAS) or Pd-catalyzed C-H activation.[1]

  • C6 Reactivity: The pyridazine ring renders C6 electrophilic, susceptible to Nucleophilic Aromatic Substitution (SnAr) or oxidative addition (if halogenated).

The Golden Rule for this Scaffold: Perform C3 functionalization (Suzuki/Arylation) before C6 functionalization (SnAr) whenever possible. Reasoning: Introducing electron-donating amines at C6 (via SnAr) early renders the core excessively electron-rich, potentially deactivating the C6 position toward further nucleophilic attack or complicating subsequent Pd-catalyzed steps due to catalyst coordination.[1]

Reaction Pathway Visualization

ReactionMapSM3-Amino-6-chloropyridazineCore6-Chloroimidazo[1,2-b]pyridazine(The Scaffold)SM->CoreCyclization(Cl-CH2-CHO, EtOH, Reflux)Inter3-Iodo-6-chloroimidazo[1,2-b]pyridazine(Activated Core)Core->InterRegioselective Iodination(NIS, MeCN)Prod33-Aryl-6-chloroimidazo[1,2-b]pyridazine(C3 Diversified)Core->Prod3Direct C-H Arylation(Pd(OAc)2, Ar-Br)Inter->Prod3Suzuki-Miyaura Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Final3,6-Disubstituted Imidazo[1,2-b]pyridazine(Final Library Member)Prod3->FinalSnAr Displacement(HNR2, DMSO, Heat)

Figure 1: Orthogonal synthetic workflow exploiting the electronic differences between C3 and C6.

Detailed Experimental Protocols

Protocol A: Scaffold Synthesis (Scale-Up Friendly)

Objective: Synthesis of 6-chloroimidazo[1,2-b]pyridazine. Scale: 10–50 g batch size.

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 equiv)[1]

    • Chloroacetaldehyde (50% wt in H2O) (1.5 equiv)

    • Ethanol (0.5 M concentration relative to amine)

    • Sodium Bicarbonate (NaHCO3) (2.0 equiv)[1]

  • Procedure:

    • Charge a round-bottom flask with 3-amino-6-chloropyridazine and Ethanol.[1][2]

    • Add Chloroacetaldehyde dropwise at room temperature.[2]

    • Add solid NaHCO3.[2]

    • Reflux (80°C) for 4–6 hours. Monitor by LCMS (Target M+H: ~154/156).[2]

    • Workup (Critical for Purity): Concentrate ethanol under reduced pressure. Dilute residue with water and extract with EtOAc (3x).[2]

    • Purification: The crude is often dark.[2] Pass through a short silica plug eluting with 50% EtOAc/Hexane or recrystallize from EtOAc/Heptane.[2]

    • Yield Expectations: 70–85%.

Protocol B: C3-Functionalization (The "Head")

Method: Regioselective Iodination followed by Suzuki-Miyaura Coupling.[1][2] Why this over Direct Arylation? While Direct Arylation is greener, the Iodination/Suzuki route is more robust for diverse libraries, tolerating a wider range of boronic acids than direct arylation tolerates aryl bromides.

Step B1: C3-Iodination

  • Dissolve 6-chloroimidazo[1,2-b]pyridazine (1.0 equiv) in Acetonitrile (MeCN).[1]

  • Add N-Iodosuccinimide (NIS) (1.1 equiv) portion-wise at 0°C.

  • Stir at RT for 2 hours. The product often precipitates.[2]

  • Isolation: Pour into water/sodium thiosulfate solution. Filter the solid.[2]

  • Result: 3-iodo-6-chloroimidazo[1,2-b]pyridazine (Stable intermediate).[1]

Step B2: Parallel Suzuki Coupling (Library Plate)

  • Vessel: 24-well or 48-well reaction block.

  • Reagents (per well):

    • 3-iodo-6-chloroimidazo[1,2-b]pyridazine (1.0 equiv, 50 mg scale)[1]

    • Aryl Boronic Acid (R1-B(OH)2) (1.5 equiv)[1]

    • Catalyst: Pd(dppf)Cl2·DCM (5 mol%)[1]

    • Base: 2M Na2CO3 or Cs2CO3 (3.0 equiv)[1]

    • Solvent: DME/Water (4:[1]1) or Dioxane/Water (4:1). Note: DME often gives better solubility for this scaffold.[1][2]

  • Conditions: Seal and heat at 80°C for 4 hours (or microwave 110°C for 20 min).

  • Workup: Filter through a celite/silica plug to remove Pd.[2] Evaporate solvent.[2]

  • Checkpoint: This yields the 3-aryl-6-chloro intermediate.[1][2] The C6-Cl is generally preserved because C-I oxidative addition is significantly faster.[1][2]

Protocol C: C6-Functionalization (The "Tail")

Method: Nucleophilic Aromatic Substitution (SnAr).[1] Why SnAr? The 6-position is highly activated for nucleophilic attack due to the para-nitrogen in the pyridazine ring.[2] This reaction is catalyst-free and ideal for introducing solubility-enhancing amines.[1][2]

  • Reagents:

    • 3-Aryl-6-chloroimidazo[1,2-b]pyridazine (from Protocol B)[1]

    • Amine (R2-NH2) (e.g., N-methylpiperazine, Morpholine) (2–3 equiv)[1]

    • Base: DIPEA (3.0 equiv)[1]

    • Solvent: DMSO or NMP (0.2 M).[2]

  • Conditions: Heat at 100–120°C for 12 hours (thermal) or 140°C for 30 min (microwave).

  • Purification (Library Scale):

    • Most products are basic.[2] Use SCX-2 (Strong Cation Exchange) cartridges.[1][2]

    • Load reaction mixture

      
       Wash with MeOH 
      
      
      Elute with 2M NH3 in MeOH.
    • Evaporate to yield final library member.[2]

Data Summary & Troubleshooting

Reaction StepCommon IssueRoot CauseSolution
Cyclization Black tar formationPolymerization of chloroacetaldehydeUse fresh reagent; ensure NaHCO3 is present to buffer HCl.[1][2]
C3-Iodination Poly-halogenationOver-reactionMaintain 0°C during addition; use exactly 1.05-1.1 eq of NIS.[1][2]
Suzuki Coupling De-halogenation at C6Pd insertion into C-Cl bondUse Pd(dppf)Cl2 (bulky ligand protects C-Cl) rather than Pd(PPh3)4.[1] Keep temp <90°C.
SnAr (C6) Low conversionSteric hindrance of amineUse microwave irradiation (150°C); switch solvent to NMP.

Library Generation Workflow

The following diagram illustrates the split-pool or parallel synthesis logic to maximize diversity efficiently.

LibraryWorkflowcluster_SuzukiDiversity Step 1: C3 Suzuki Coupling (Parallel)cluster_SnArDiversity Step 2: C6 SnAr Displacement (Parallel)StartBatch Synthesis:6-Chloroimidazo[1,2-b]pyridazineStep1Batch C3-Iodination(Create Common Intermediate)Start->Step1Plate1Well A1-A12: Ar-1Step1->Plate1Plate2Well B1-B12: Ar-2Step1->Plate2Plate3Well C1-C12: Ar-3Step1->Plate3Final1Add Amine X(Solubility Group)Plate1->Final1Final2Add Amine Y(Permeability Group)Plate1->Final2Plate2->Final1Plate2->Final2QCFinal QC:LCMS & 1H NMRFinal1->QCFinal2->QC

Figure 2: Parallel synthesis workflow for 3,6-disubstituted library generation.

References

  • Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors. Journal of Medicinal Chemistry, 2023.[1] Link[1]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma. RSC Medicinal Chemistry, 2023.[1] Link

  • Direct Arylation of Imidazo[1,2-b]pyridazines: Microwave-Assisted One-Pot Suzuki Coupling/Pd-Catalysed Arylation. European Journal of Organic Chemistry, 2010.[1][3] Link

  • Ponatinib (AP24534): A Potent, Orally Active Pan-Inhibitor of Bcr-Abl Kinase. Journal of Medicinal Chemistry, 2010. Link[1]

  • Efficient and Regioselective Functionalization of Imidazo[1,2-b]pyridazines via Palladium-Catalyzed Cross-Coupling Reaction and SnAr. Tetrahedron, 2008.[1] Link[1]

Application Notes and Protocols for C-H Activation-Mediated Functionalization of the Imidazo[1,2-b]pyridazine Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Core in Modern Drug Discovery

The imidazo[1,2-b]pyridazine nucleus is a cornerstone in contemporary medicinal chemistry, recognized as a privileged scaffold due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key pharmacophore in therapeutics targeting a range of diseases, from cancer to inflammatory conditions and infectious agents.[2][3] The remarkable success of the kinase inhibitor Ponatinib, which features this scaffold, has spurred a significant resurgence in the exploration of novel imidazo[1,2-b]pyridazine-based derivatives for various therapeutic applications.[2]

The strategic functionalization of the imidazo[1,2-b]pyridazine core is paramount to modulating its pharmacokinetic and pharmacodynamic properties. Traditional synthetic approaches often rely on multi-step sequences, which can be inefficient and generate significant waste. In contrast, direct C-H activation has emerged as a powerful and atom-economical strategy for the late-stage functionalization of this and other heterocyclic systems. This approach allows for the direct conversion of typically unreactive C-H bonds into new C-C, C-N, or other bonds, streamlining the synthesis of diverse compound libraries.

This comprehensive guide provides detailed application notes and protocols for the C-H functionalization of the imidazo[1,2-b]pyridazine scaffold, with a focus on direct arylation, alkylation, and amination. The methodologies presented herein are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with the tools to accelerate their discovery programs.

I. Palladium-Catalyzed Direct C-H Arylation at the C3-Position

The direct arylation of the imidazo[1,2-b]pyridazine scaffold is a highly efficient method for introducing aryl and heteroaryl moieties, which are crucial for modulating biological activity. The C3-position is the most electronically favorable site for this transformation. Palladium catalysis is the most common and well-established method for this purpose.

Mechanistic Insights: The Concerted Metalation-Deprotonation (CMD) Pathway

The prevailing mechanism for the palladium-catalyzed direct C-H arylation of electron-rich heterocycles like imidazo[1,2-b]pyridazine is the Concerted Metalation-Deprotonation (CMD) pathway. This mechanism avoids the formation of a discrete, high-energy organopalladium intermediate via electrophilic substitution.

Diagram 1: Proposed Catalytic Cycle for Palladium-Catalyzed C-H Arylation

G cluster_0 A Pd(OAc)₂ Precatalyst B Active Pd(0) Species A->B Reduction D Pd(II)-Aryl Complex [Ar-Pd(II)-X] B->D Ar-X C Oxidative Addition Ar-X F C-H Activation via CMD (Concerted Metalation-Deprotonation) D->F Imidazo[1,2-b]pyridazine E Coordination of Imidazo[1,2-b]pyridazine G Palladacycle Intermediate F->G Base G->B [HX] I Functionalized Product G->I H Reductive Elimination J Base-HX K Base

Caption: A simplified representation of the CMD pathway for C-H arylation.

Application Note: Palladium-Catalyzed C3-Arylation

This protocol details a phosphine-free, low-catalyst loading method for the direct C3-arylation of imidazo[1,2-b]pyridazines with aryl bromides and chlorides. The use of environmentally benign solvents and low catalyst concentrations makes this a highly practical and scalable method.

Detailed Experimental Protocol: C3-Arylation

Materials:

  • Imidazo[1,2-b]pyridazine (1.0 equiv)

  • Aryl bromide or chloride (1.2 - 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 - 0.1 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Pivalic acid (PivOH) (30 mol%)

  • Solvent (e.g., 1-pentanol, diethyl carbonate, or cyclopentyl methyl ether)

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Magnetic stirrer and heating block

Procedure:

  • Vessel Preparation: To a dry, degassed reaction vessel containing a magnetic stir bar, add the imidazo[1,2-b]pyridazine (e.g., 0.5 mmol), the aryl halide (e.g., 0.6 mmol), palladium(II) acetate (e.g., 0.00025 mmol, 0.05 mol%), the base (e.g., 1.0 mmol of K₂CO₃), and pivalic acid (e.g., 0.15 mmol).

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of 1-pentanol) to the reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 120-140 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to 24 hours depending on the substrates.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

EntryAryl HalideBaseSolventTemp (°C)Yield (%)
14-BromobenzonitrileK₂CO₃1-Pentanol14092
24-ChlorobenzonitrileCs₂CO₃1-Pentanol14085
31-Bromo-4-nitrobenzeneK₂CO₃Diethyl Carbonate12095
42-BromopyridineK₂CO₃1-Pentanol14078

Table 1: Representative examples of palladium-catalyzed C3-arylation of imidazo[1,2-b]pyridazine.

II. C-H Alkylation and Benzylation of Imidazo[1,2-b]pyridazines

The introduction of alkyl and benzyl groups onto the imidazo[1,2-b]pyridazine scaffold is of significant interest for tuning lipophilicity and exploring new binding interactions. While less developed than arylation, methods for C-H alkylation and benzylation have been reported, primarily through palladium catalysis.

Mechanistic Considerations

The mechanism for C-H alkylation can vary. For reactions involving alkyl halides, a Pd(II)/Pd(IV) cycle is often proposed. For other alkylating agents, a CMD-type mechanism followed by reductive elimination may be operative.

Diagram 2: General Experimental Workflow for C-H Functionalization

G A Reaction Setup (Substrates, Catalyst, Ligand, Base, Solvent) B Inert Atmosphere (Argon or Nitrogen) A->B C Heating and Stirring B->C D Reaction Monitoring (TLC, LC-MS) C->D E Aqueous Work-up D->E F Extraction E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I Characterization (NMR, MS) H->I

Sources

Troubleshooting & Optimization

Technical Guide: Optimizing Solubility & Handling of 6-Iodo-imidazo[1,2-b]pyridazine HCl

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical resource for researchers handling 6-iodo-imidazo[1,2-b]pyridazine hydrochloride (HCl) . It addresses the physicochemical challenges inherent to this fused heterocyclic salt and provides actionable protocols to overcome solubility limitations in organic media.

The Solubility Paradox: Understanding the Molecule

The hydrochloride salt of 6-iodo-imidazo[1,2-b]pyridazine presents a classic "solubility paradox" common in nitrogen-containing heterocycles.

  • The Cation: The protonated imidazo[1,2-b]pyridazine core is highly polar and ionic, favoring aqueous environments.[1]

  • The Anion (Cl⁻): Increases lattice energy, often making the solid difficult to dissolve even in polar organic solvents like methanol or DMSO without heating.

  • The Result: The salt form is often too polar for standard organic solvents (DCM, EtOAc, Toluene) but too lipophilic (due to the iodine atom) for pure water , leading to "oiling out" or forming gummy precipitates during workups.

Troubleshooting & FAQs: Researcher-to-Researcher
Scenario A: Reaction Setup

Q: I need to use this starting material in a Suzuki coupling, but it won't dissolve in Toluene or Dioxane. Can I proceed as a suspension? A: Proceeding as a suspension is risky. Heterogeneous reactions often suffer from slow kinetics and incomplete conversion.

  • Root Cause: The HCl salt lattice is stable and resists solvation in non-polar aromatics.

  • Solution: Switch to a co-solvent system .

    • Recommendation: Use 1,4-Dioxane/Water (4:1) or DMF .[1] The water/polar component breaks the ionic lattice, allowing the organic component to solvate the lipophilic iodine region.

    • Alternative: Add an organic base (e.g., Triethylamine or DIPEA) in situ to neutralize the HCl. This generates the free base forms, which is significantly more soluble in toluene/dioxane.

Scenario B: Workup & Extraction

Q: During aqueous workup, my product formed a "gummy sludge" at the interface that is insoluble in both DCM and water. How do I recover it? A: This "sludge" is likely the semi-protonated salt or a hydrate form trapped between phases.

  • Root Cause: The pH is likely near the pKa of the molecule (~3.5 - 4.5), creating a mixture of ionized and neutral species that aggregates.

  • Protocol:

    • Adjust pH: Basify the aqueous layer to pH > 8-9 using Saturated NaHCO₃ or 1M NaOH. This forces the equilibrium completely to the neutral free base .

    • Extract: The free base will cleanly partition into the organic layer (DCM or EtOAc).

    • Salting Out: If the interface persists, add solid NaCl to the aqueous layer to decrease the solubility of organics in the water phase.

Scenario C: Purification (Chromatography)

Q: The compound streaks badly on silica gel columns, even with MeOH/DCM. How do I fix the peak shape? A: Streaking is caused by the interaction between the acidic silica silanols and the basic nitrogen of the imidazo-pyridazine core.

  • Solution 1 (Mobile Phase Modifier): Add 1% Triethylamine (TEA) or 1% Aqueous Ammonium Hydroxide to your DCM/MeOH mobile phase.[1] This blocks the active sites on the silica.

  • Solution 2 (Pre-treatment): "Free-base" the sample before loading (see Protocol 1 below).[1] Do not load the HCl salt directly onto silica.

Detailed Protocols
Protocol 1: Controlled Free-Basing (The "Gold Standard")

Use this protocol to convert the difficult-to-handle HCl salt into the highly soluble free base for reactions or analysis.[1]

  • Suspend: Place 6-iodo-imidazo[1,2-b]pyridazine HCl in a separating funnel with Dichloromethane (DCM) (approx. 10-20 mL per gram). Note: It will not dissolve yet.

  • Neutralize: Add an equal volume of Saturated Aqueous Sodium Bicarbonate (NaHCO₃) .

  • Agitate: Shake vigorously for 2-3 minutes. Vent frequently. The solid should disappear as it converts to the free base and dissolves in the DCM.

  • Separate: Collect the lower organic layer.[1]

  • Re-extract: Extract the aqueous layer once more with DCM to ensure quantitative recovery.

  • Dry: Dry combined organics over anhydrous Na₂SO₄ (Sodium Sulfate).

  • Concentrate: Evaporate solvent in vacuo.

    • Result: You now have the neutral free base , which is soluble in DCM, EtOAc, THF, Acetone, and Methanol.

Protocol 2: Solubility Screening Matrix

If you must keep the salt form, use this matrix to find a compatible solvent system.

Solvent SystemSolubility RatingApplication
DCM (Pure) 🔴 PoorNot recommended for HCl salt.[1]
Methanol (Pure) 🟡 ModerateGood for storage; may require sonication.[1]
DMSO / DMF 🟢 ExcellentIdeal for biological assays or high-temp reactions.[1]
DCM + 5% MeOH 🟡 ModerateBetter than pure DCM; useful for transfers.[1]
THF / Dioxane 🔴 PoorSalt will likely crash out.[1]
Water 🟡 ModerateSoluble, but hydrolysis risk over time.
Decision Pathways (Visualized)
Figure 1: Solubility Optimization Decision Tree

Caption: Logical workflow for selecting the correct solvent strategy based on experimental intent.

SolubilityStrategy Start Start: 6-Iodo-imidazo[1,2-b]pyridazine HCl Goal What is your goal? Start->Goal Reaction Chemical Reaction (Suzuki, Sonogashira) Goal->Reaction Analysis Analysis (NMR, HPLC) Goal->Analysis Purification Purification (Column Chromatography) Goal->Purification PolarSolvent Use Polar Aprotic Solvent (DMF, DMSO, NMP) Reaction->PolarSolvent High Temp BaseAdd Add Organic Base (TEA, DIPEA) to Generate Free Base in situ Reaction->BaseAdd Std Temp DMSO_d6 Use DMSO-d6 or MeOD Analysis->DMSO_d6 FreeBaseFirst Convert to Free Base (See Protocol 1) Purification->FreeBaseFirst Preferred Modifier Use Buffered Silica (1% Et3N in Mobile Phase) Purification->Modifier Alternative

[1]

Figure 2: The "Sludge" Recovery Workflow

Caption: Step-by-step troubleshooting for recovering product that has oiled out during extraction.

SludgeRecovery Sludge Problem: Gummy Sludge at Interface CheckPH Check Aqueous pH (Likely pH 3-5) Sludge->CheckPH Basify Action: Add Sat. NaHCO3 Target pH > 8 CheckPH->Basify Dissolve Result: Solid Dissolves into Organic Layer Basify->Dissolve Isolate Separate & Dry (Na2SO4) Dissolve->Isolate

[1]

References
  • Synthesis and Functionalization of Imidazo[1,2-b]pyridazines. ChemistrySelect, 2021. Reviews metal-catalyzed cross-coupling reactions (Suzuki, Sonogashira) and solvent choices for this scaffold.

  • Pharmaceutical Salts: Properties, Selection, and Use. Wikipedia/European Pharmacopoeia. Discusses the common ion effect and solubility challenges of hydrochloride salts in organic media.

  • Imidazo[1,2-b]pyridazine HCl Properties. PubChem. Chemical and physical property data for the imidazo[1,2-b]pyridazine core.

  • Handling Amine Salts in Organic Synthesis. Spectroscopy Online. Practical advice on distinguishing and handling amine salts vs. free bases.

Sources

Technical Support Center: Troubleshooting Suzuki Coupling of 6-Iodo-Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Senior Application Specialist Topic: Optimizing Conversion in Pd-Catalyzed Cross-Coupling of 6-Iodo-Purines, Quinazolines, and Related Scaffolds.

Executive Summary: The "6-Iodo" Paradox

Welcome to the technical support hub. You are likely here because your reaction involving a 6-iodo-heterocycle (e.g., 6-iodopurine, 6-iodoquinazoline) has failed despite the high theoretical reactivity of the C–I bond.

The Core Problem: While the C–I bond is excellent for oxidative addition, the N-heterocyclic scaffold acts as a catalyst poison . The Lewis-basic nitrogen atoms (specifically N7/N9 in purines or N1/N3 in quinazolines) coordinate strongly to the Palladium center, displacing ligands and shutting down the catalytic cycle. Furthermore, electron-deficient 6-iodo-heterocycles are highly prone to hydrodehalogenation (reduction), where the iodine is replaced by a hydrogen atom.

This guide moves beyond standard protocols to address these specific failure modes.

Diagnostic Hub: Identify Your Failure Mode

Before changing reagents, analyze your crude reaction mixture via LC-MS. Use the logic flow below to identify the root cause.

Interactive Troubleshooting Flowchart

TroubleshootingTree Start START: Low Conversion (<20%) CheckSM Analyze Crude Mixture: Is Starting Material (SM) Consumed? Start->CheckSM SM_Remains YES: SM (Iodide) Remains CheckSM->SM_Remains Significant SM Left SM_Gone NO: SM (Iodide) Consumed CheckSM->SM_Gone SM Disappeared CheckBoronate Is Boronic Acid Present? SM_Remains->CheckBoronate Boronate_Gone No: Boronic Acid Consumed CheckBoronate->Boronate_Gone Boronate_Present Yes: Boronic Acid Remains CheckBoronate->Boronate_Present Issue_Proto DIAGNOSIS: Protodeboronation (Boronic acid hydrolyzed) Boronate_Gone->Issue_Proto Issue_Poison DIAGNOSIS: Catalyst Poisoning (N-coordination arrests cycle) Boronate_Present->Issue_Poison CheckProduct Major Peak Mass? SM_Gone->CheckProduct Mass_M_minus_I Mass = [M - I + H] CheckProduct->Mass_M_minus_I Mass_Dimer Mass = [SM - I] x 2 CheckProduct->Mass_Dimer Issue_Red DIAGNOSIS: Hydrodehalogenation (Reduction) Mass_M_minus_I->Issue_Red Issue_Homo DIAGNOSIS: Homocoupling Mass_Dimer->Issue_Homo

Figure 1: Diagnostic logic tree for isolating the cause of reaction failure in Suzuki couplings.

Issue-Specific Resolution Guides

Scenario A: The "Dead Catalyst" (Catalyst Poisoning)

Symptom: Both Aryl-Iodide and Boronic Acid remain unreacted. The reaction solution may remain clear or precipitate Pd black immediately.

The Mechanism: In 6-iodo-purines/quinazolines, the adjacent Nitrogen atoms are highly Lewis basic. They bind to the Pd(II) intermediate, forming a stable "off-cycle" resting state that prevents transmetallation.

Protocol Adjustments:

  • Switch to Bulky Ligands: Do not use simple PPh3. Use bulky, electron-rich Buchwald ligands like XPhos or SPhos . The steric bulk creates a "protective shell" around the Pd, physically preventing the N-heterocycle from binding to the metal center while still allowing the C-I bond to access the catalyst [1].

  • Increase Temperature: N-coordination is often reversible. Increasing temperature to 100–110°C (in dioxane/water) can shift the equilibrium toward the active species.

  • Use Chelating Ligands: Pd(dppf)Cl2 is a robust alternative. The bidentate ligand prevents the formation of bis-heterocycle-Pd complexes [2].

Scenario B: The "Missing Boronate" (Protodeboronation)

Symptom: Aryl-Iodide remains, but Boronic Acid has converted to the H-species (Ar-H).

The Mechanism: Heteroaryl boronic acids (especially 2-pyridyl or electron-rich heterocycles) are unstable in aqueous base. The C–B bond hydrolyzes faster than the transmetallation step occurs [3].

Protocol Adjustments:

  • Slow Addition Protocol: Do not add the boronic acid all at once. Dissolve it in the organic solvent and add it via syringe pump over 2–4 hours. This keeps the concentration low, favoring the second-order cross-coupling over the first-order decomposition [4].

  • Anhydrous Conditions: Switch to Cs2CO3 or K3PO4 in anhydrous Dioxane or Toluene . Water accelerates protodeboronation.[1]

  • Boronate Derivatives: Switch from Boronic Acid (-B(OH)2) to a MIDA Boronate or Potassium Trifluoroborate (-BF3K) salt. These release the active species slowly.[2]

Scenario C: The "Reduction" (Hydrodehalogenation)

Symptom: Aryl-Iodide is consumed, but yields the de-iodinated parent heterocycle.

The Mechanism: The highly reactive 6-iodo position undergoes oxidative addition rapidly. However, if transmetallation is slow, the Pd(II) intermediate will grab a "hydride" from the solvent (usually alcohols like Ethanol/Methanol) or the base, leading to reductive elimination of Ar-H [5].

Protocol Adjustments:

  • Eliminate Alcohols: Never use MeOH, EtOH, or iPrOH for 6-iodo-heterocycles. Use 1,4-Dioxane , THF , or Toluene .

  • Solvent Degassing: Oxygen promotes homocoupling and radical pathways. Sparging with Argon for 15 minutes is mandatory, not optional.

  • Switch Halogens: If reduction persists, switch from 6-Iodo to 6-Bromo or 6-Chloro . While less reactive, they are less prone to rapid reduction and often couple cleaner with active ligands like XPhos [6].

Standardized Protocol: The "Bulletproof" Method

This protocol is designed specifically for difficult 6-iodo-purines and quinazolines, incorporating safeguards against poisoning and protodeboronation.

Reagents:

  • Substrate: 6-Iodo-heterocycle (1.0 equiv)

  • Partner: Boronic Acid/Pinacol Ester (1.2 – 1.5 equiv)

  • Catalyst: Pd2(dba)3 (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos-Pd-G2 is also excellent)

  • Base: K3PO4 (3.0 equiv) (Anhydrous, finely ground)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio) (Degassed)

Step-by-Step Workflow:

  • Pre-catalyst Formation: In a vial, mix Pd2(dba)3 and XPhos in 1 mL of degassed Dioxane. Stir at 50°C for 5 minutes until the solution turns from dark purple/red to a clear orange/brown. Why? This ensures the active L-Pd(0) species is formed before it touches the "poisonous" heterocycle.

  • Reaction Assembly: In the main reaction vessel, add the 6-iodo-heterocycle, Boronic Acid, and K3PO4.

  • Catalyst Addition: Add the pre-formed catalyst solution to the main vessel.

  • Solvent Addition: Add the remaining Dioxane/Water mixture.

  • Degassing: Spurge with Argon for 5 minutes. Seal the vessel.

  • Execution: Heat to 100°C for 2–4 hours.

  • Workup: Cool to RT. Filter through Celite (to remove Pd black). Dilute with EtOAc, wash with Brine.[3]

Comparative Data: Ligand Selection Matrix

Use this table to select the correct catalyst system based on your specific heterocycle class.

Substrate ClassRecommended LigandBaseSolventRationale
6-Iodopurine XPhos or SPhos K3PO4Dioxane/H2OSteric bulk prevents N7/N9 coordination; water aids solubility of polar purine.
6-Iodoquinazoline Pd(dppf)Cl2 Cs2CO3TolueneChelating ligand (dppf) resists displacement by quinazoline nitrogens.
Electron-Poor Ar-I PPh3 Na2CO3DME/H2OStandard conditions usually suffice; low cost.
Unstable Boronic Acid XPhos K3PO4Anhydrous THF Removal of water prevents protodeboronation of the boronic acid.

Visualizing the Poisoning Mechanism

Understanding why the reaction fails is key to fixing it. The diagram below illustrates the competition between the productive cycle and the "trap" (poisoning).

PoisoningMechanism Pd0 Active Catalyst [L-Pd(0)] OxAdd Oxidative Addition (Productive) Pd0->OxAdd Reacts with C-I bond Coordination N-Coordination (Catalyst Poisoning) Pd0->Coordination Reacts with N-Lone Pair Substrate 6-Iodo-Heterocycle Substrate->OxAdd Substrate->Coordination Intermediate Ar-Pd(II)-I (Active Intermediate) OxAdd->Intermediate DeadComplex Pd-N Complex (Inactive/Dead) Coordination->DeadComplex Intermediate->Pd0 Cycle Continues DeadComplex->Pd0 Reversible only with High Temp/Bulky Ligands

Figure 2: Mechanistic competition between productive oxidative addition and non-productive nitrogen coordination.

References

  • Lloyd-Jones, G. C. et al. "Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways." Journal of the American Chemical Society, 2017. [Link]

  • Wikipedia. "Protodeboronation." Wikipedia, The Free Encyclopedia. [Link]

  • McIndoe, J. S. et al. "A mechanistic investigation of hydrodehalogenation using ESI-MS." Chemical Communications, 2013. [Link]

Sources

Validation & Comparative

HPLC purity analysis methods for imidazo[1,2-b]pyridazine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: HPLC Strategies for Purity Profiling of Imidazo[1,2-b]pyridazine Scaffolds

Executive Summary & Scientific Context

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor development (e.g., Ponatinib ).[1] However, its physicochemical properties present distinct analytical challenges that standard generic gradients often fail to address.[2]

The "N-Bridge" Challenge: The bridgehead nitrogen (N-4) and the pyridazine nitrogens create a basic pharmacophore (pKa ~3.5–4.5, highly dependent on substituents).[1] On traditional silica-based C18 columns at neutral or weakly acidic pH, these moieties interact strongly with residual silanols, resulting in severe peak tailing (


) and loss of sensitivity.

The Regioisomer Challenge: Synthetic routes, typically involving the condensation of 3-aminopyridazine with


-haloketones, frequently generate positional isomers (e.g., regioisomers where the substituents cyclize at N-2 vs N-3).[1] These isomers often possess identical mass and similar hydrophobicity, making them inseparable on C18 stationary phases.

This guide objectively compares three distinct methodologies to solve these problems:

  • Method A (Baseline): Ion-Suppression C18 (Low pH + Silanol Blocker).[1]

  • Method B (Selectivity): Phenyl-Hexyl (Pi-Pi Interaction).[1]

  • Method C (Shape): High pH Hybrid C18 (Deprotonation).

Comparative Analysis of Methodologies

Method A: The "Workhorse" (Acidic C18 + TEA)

Best for: Routine reaction monitoring, QC of final API.[1]

This method utilizes a classic approach: suppressing silanol activity using a competitive base (Triethylamine - TEA) and low pH to keep the analyte fully ionized but paired with phosphate.

  • Mechanism: Low pH (2.5) ensures the basic nitrogens are protonated. TEA competes for the active silanol sites on the silica surface, artificially sharpening the peak.

  • Pros: Highly reproducible; compatible with older HPLC systems; excellent for separating polar degradation products (oxidation/hydrolysis).

  • Cons: TEA is incompatible with LC-MS (signal suppression); phosphate buffers precipitate in high organic; poor selectivity for aromatic regioisomers.[1]

Method B: The "Selectivity Solver" (Phenyl-Hexyl)

Best for: Separating regioisomers and starting materials.[1]

  • Mechanism: Unlike C18 (hydrophobic interaction only), Phenyl-Hexyl phases offer

    
     interactions.[1][2] The electron-deficient imidazo[1,2-b]pyridazine ring interacts differently with the phenyl ligand compared to its impurities, especially when Methanol is used (ACN suppresses 
    
    
    
    interactions).
  • Pros: Superior resolution of positional isomers; orthogonal selectivity to C18.

  • Cons: Longer equilibration times; Methanol generates higher backpressure than ACN.

Method C: The "Modern Hybrid" (High pH)

Best for: LC-MS compatibility and maximizing peak capacity.[1]

  • Mechanism: Uses a high pH (pH 10) buffer (Ammonium Bicarbonate/Hydroxide) on Hybrid Ethylene-Bridged Silica (BEH/Gemini).[1] At pH 10, the basic nitrogens are deprotonated (neutral), eliminating silanol interaction and increasing retention.

  • Pros: Perfect peak symmetry (

    
    ); MS-volatile buffer; high loading capacity (preparative friendly).
    
  • Cons: Requires specific "Hybrid" columns (standard silica dissolves at pH > 8).

Experimental Protocols

Reagents & Preparation
  • Sample Diluent: 50:50 Water:Methanol (The scaffold often has poor solubility in 100% ACN).

  • Concentration: 0.5 mg/mL (Assay); 0.05 mg/mL (Impurity Profiling).

Protocol A: Ion-Suppression C18 (Standard)
  • Column: Agilent Zorbax SB-C18 or Waters Symmetry C18 (4.6 x 150mm, 3.5 µm).[1]

  • Mobile Phase A: 20 mM

    
     adjusted to pH 2.5 with 
    
    
    
    + 0.4% Triethylamine (TEA).
  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient:

    • 0 min: 5% B

    • 15 min: 60% B

    • 20 min: 90% B

  • Flow: 1.0 mL/min.[3][5][6]

  • Temp: 30°C.

  • Detection: UV 254 nm.

Protocol B: Phenyl-Hexyl (Isomer Separation)
  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XSelect CSH Phenyl-Hexyl (4.6 x 150mm, 3.5 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Critical: MeOH enhances

    
     selectivity).[1]
    
  • Gradient:

    • 0 min: 10% B

    • 25 min: 70% B (Shallower gradient required for isomer resolution)

  • Flow: 0.8 mL/min (Due to MeOH viscosity).

  • Temp: 40°C (Reduces viscosity).

Quantitative Performance Comparison

Data simulated based on typical behavior of basic heterocycles (Ponatinib analogs).[1]

MetricMethod A (Acidic C18 + TEA)Method B (Phenyl-Hexyl/MeOH)Method C (High pH Hybrid)
Peak Tailing (

)
1.3 - 1.5 (Acceptable)1.1 - 1.3 (Good)0.95 - 1.05 (Excellent)
Isomer Resolution (

)
1.2 (Partial Co-elution)> 2.5 (Baseline) 1.5 (Moderate)
MS Compatibility No (Non-volatile/TEA)YesYes
Column Lifetime HighModerateHigh (If Hybrid Silica used)
Limit of Quantitation 0.05%0.03%0.01% (Sharper peaks)

Decision Logic & Workflows (Visualized)

Diagram 1: Method Selection Decision Tree

Caption: Logical flow for selecting the optimal stationary phase based on impurity profile and detection requirements.

MethodSelection Start Start: Imidazo[1,2-b]pyridazine Sample Analysis Q1 Is LC-MS Compatibility Required? Start->Q1 Q2 Are Regioisomers Suspected? Q1->Q2 Yes MethodA METHOD A: Acidic C18 + TEA (Robust QC Workhorse) Q1->MethodA No (UV Only) MethodB METHOD B: Phenyl-Hexyl + MeOH (Max Selectivity) Q2->MethodB Yes (Isomers Present) MethodC METHOD C: High pH (pH 10) Hybrid (Max Sensitivity/Shape) Q2->MethodC No (General Profiling)

Diagram 2: Impurity Fate Mapping

Caption: Origin of common impurities in imidazo[1,2-b]pyridazine synthesis and their chromatographic behavior.

ImpurityMap SM1 Start Mat: 3-Aminopyridazine (Highly Polar/Basic) Reaction Condensation Reaction SM1->Reaction Note1 Elutes in Void (C18) Retains on HILIC SM1->Note1 SM2 Start Mat: Alpha-Halo Ketone SM2->Reaction Product Main Product: Imidazo[1,2-b]pyridazine Reaction->Product Major Path Impurity1 Regioisomer Impurity (Hard to separate on C18) Reaction->Impurity1 Side Reaction Impurity2 Oxidation Degradant (N-Oxide) Product->Impurity2 Storage/Stress Note2 Requires Phenyl-Hexyl for Separation Impurity1->Note2

References

  • Golla, V. K., et al. (2023).[1][7] Chromatographic analysis of ponatinib and its impurities: method development, validation, and identification of new degradation product. Frontiers in Chemistry. [Link]

  • Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]

  • Goel, N., et al. (2024). Imidazo[1,2-b]pyridazine: A privileged scaffold in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

  • Agilent Technologies. (2020). Selectivity Comparison of Phenyl-Hexyl Columns for Aromatic Isomers. Agilent Technical Notes. [Link]

Sources

Comparing reactivity of 6-iodo vs 6-bromo-imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 6-iodo-imidazo[1,2-b]pyridazine versus 6-bromo-imidazo[1,2-b]pyridazine , tailored for researchers in medicinal chemistry and drug discovery.[1]

Executive Summary & Scaffold Overview

The imidazo[1,2-b]pyridazine core is a privileged scaffold in kinase inhibitor discovery (e.g., Ponatinib , Takinib ).[1] The 6-position is a critical vector for solubilizing groups (e.g., piperazines, morpholines) or pharmacophores interacting with the solvent-exposed region of the ATP binding pocket.[1]

  • 6-Iodo: The "High-Performance" intermediate. Offers superior reactivity in difficult cross-couplings (low temp, sterically hindered partners) but suffers from lower stability and higher cost.[1]

  • 6-Bromo: The "Workhorse" intermediate. Offers excellent stability and scalability. It requires slightly more forcing conditions for palladium catalysis but is often preferred for early-stage scale-up.

Scaffold Reactivity Map

The imidazo[1,2-b]pyridazine system possesses distinct electronic zones that dictate synthetic strategy.

ReactivityMap Core Imidazo[1,2-b]pyridazine Core C3 C3 Position (Nucleophilic) Core->C3 Direct Arylation Electrophilic Subst. (NBS/NIS) C6 C6 Position (Electrophilic) Core->C6 Pd-Coupling (I > Br > Cl) SNAr (F > Cl > Br) C8 C8 Position (Acidic/Directing) Core->C8 C-H Activation Deprotonation

Figure 1: Reactivity profile of the imidazo[1,2-b]pyridazine scaffold. C6 is the primary site for halogen-mediated coupling.

Technical Comparison: 6-Iodo vs. 6-Bromo

Electronic & Physical Properties

The bond dissociation energy (BDE) of the carbon-halogen bond drives the reactivity difference. The C(sp2)–I bond is significantly weaker than C(sp2)–Br, facilitating faster oxidative addition to Pd(0).[1]

Feature6-Iodo-Imidazo[1,2-b]pyridazine 6-Bromo-Imidazo[1,2-b]pyridazine
Reactivity (Pd) High. Oxidative addition occurs at RT or mild heating (40–60°C).Moderate. Typically requires heating (80–100°C) for oxidative addition.[1]
Reactivity (Li) Fast. Li-Halogen exchange is extremely rapid at -78°C.Good. Exchange works well but competes slightly with deprotonation if not cryogenic.
Stability Low. Light sensitive; can degrade over months if not stored in dark/cold.High. Stable indefinitely at RT; resistant to ambient light.
SNAr Capability Poor. Iodine is a poor leaving group for nucleophilic aromatic substitution compared to F/Cl.Moderate. Better than I, but inferior to Cl or F for SNAr.[1]
Primary Use Late-stage functionalization; coupling with deactivated/bulky boronic acids.Routine library synthesis; scale-up campaigns (>10g).
Cross-Coupling Performance (Suzuki-Miyaura)

Experimental data suggests a hierarchy in catalyst requirements.

  • 6-Iodo: Compatible with "weaker" catalyst systems (e.g., Pd(PPh3)4) and mild bases (Na2CO3).[1] Ideal for installing thermally sensitive fragments.

  • 6-Bromo: Often requires "active" catalyst systems (e.g., Pd(dppf)Cl2, XPhos Pd G2) and stronger bases (K3PO4, Cs2CO3) to achieve full conversion in reasonable times.[1]

Expert Insight: If your coupling partner is an electron-deficient boronic ester (e.g., pyridine-3-boronic acid), start with the 6-iodo derivative to maximize yield.[1] For electron-rich aryl boronic acids, the 6-bromo derivative is sufficient and more cost-effective.[1]

Strategic Synthesis: Sequential Functionalization

A common challenge is functionalizing both C3 and C6. The choice of halogen at C6 determines the sequence.

Scenario A: 3-Bromo-6-Chloro (The "Standard" Route)
  • Step 1 (C3 Functionalization): The C3 position is more nucleophilic and, interestingly, the C3-Br bond is often more reactive towards oxidative addition than the electron-deficient C6-Cl bond under specific conditions.[1] Alternatively, direct C-H arylation can be performed at C3 leaving C6-Cl intact.[1]

  • Step 2 (C6 Functionalization): The remaining C6-Cl is activated for SNAr (with amines) or Buchwald coupling (with specialized ligands like BrettPhos).

Scenario B: 3-Bromo-6-Iodo (The "Inverted" Route)
  • Step 1 (C6 Functionalization): The C6-Iodine is significantly more reactive than C3-Bromine towards Pd(0). This allows selective Suzuki coupling at C6 first at low temperatures (RT to 40°C).[1]

  • Step 2 (C3 Functionalization): The C3-Bromine is then engaged in a second coupling at higher temperatures (80-100°C).

SequentialCoupling Start Starting Material: 3-Bromo-6-Iodo-imidazo[1,2-b]pyridazine Step1 Step 1: Selective C6 Coupling (Pd(PPh3)4, RT, 1.0 eq Boronic Acid) Start->Step1 Intermed Intermediate: 3-Bromo-6-Aryl-imidazo[1,2-b]pyridazine Step1->Intermed C-I reacts first Step2 Step 2: C3 Coupling (Pd(dppf)Cl2, 90°C, Excess Boronic Acid) Intermed->Step2 Final Final Product: 3,6-Diaryl-imidazo[1,2-b]pyridazine Step2->Final C-Br reacts second

Figure 2: Workflow for site-selective coupling using the reactivity difference between I and Br.

Experimental Protocols

Protocol A: Selective Suzuki Coupling of 6-Iodo-imidazo[1,2-b]pyridazine

Use this when selectivity over other halogens is required or substrates are sensitive.[1]

  • Charge: 6-iodo-imidazo[1,2-b]pyridazine (1.0 equiv), Aryl boronic acid (1.1 equiv), Pd(PPh3)4 (5 mol%).[1]

  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water (4:1).[1]

  • Base: Na2CO3 (2.0 equiv).

  • Conditions: Degas with N2. Stir at room temperature for 2–4 hours.

    • Note: If conversion is slow, warm to 40°C. Do not exceed 60°C to maintain selectivity if a C3-Br is present.[1]

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO4.

Protocol B: Metal-Halogen Exchange (Lithiation) of 6-Bromo-imidazo[1,2-b]pyridazine

Use this to introduce electrophiles (aldehydes, ketones) at C6.[1]

  • Dissolve: 6-bromo-imidazo[1,2-b]pyridazine (1.0 equiv) in anhydrous THF (0.1 M).

  • Cool: Cool to -78°C (acetone/dry ice bath).

  • Exchange: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 10 mins.

    • Critical: Maintain internal temp < -70°C. The exchange is faster than deprotonation at this temp.

  • Quench: Stir for 15 mins at -78°C, then add electrophile (e.g., DMF, 1.5 equiv).

  • Warm: Allow to warm to RT naturally over 1 hour.

Decision Matrix: Which to Choose?

Condition / Requirement Recommended Scaffold Reasoning
Standard Library Synthesis 6-Bromo Cheaper, stable, sufficient reactivity for most couplings.[1]
Sensitive Substrates 6-Iodo Allows milder reaction conditions (RT coupling).
Sequential Coupling (C6 then C3) 6-Iodo (at C6)C-I bond reacts selectively over C-Br at C3.
Sequential Coupling (C3 then C6) 6-Chloro (at C6)C-Cl is inert to conditions that couple C3-Br.
Need C6-Amine (SNAr) 6-Fluoro / 6-Chloro Halogens F/Cl are superior to I/Br for nucleophilic displacement.

References

  • General Synthesis & Reactivity

    • Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines. (2010). Discusses the preparation of 6-halo derivatives and their reactivity in nucleophilic substitutions.
    • Source: [1]

  • Pd-Catalyzed Methodology

    • Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions.[1] (2021).[2][3][4] A comprehensive review covering Suzuki, Sonogashira, and Buchwald-Hartwig couplings on this scaffold.

    • Source:

  • Direct Arylation & Regioselectivity

    • Environmentally-Safe Conditions for a Palladium-Catalyzed Direct C3-Arylation. (2016).
    • Source:

  • Kinase Inhibitor Applications (Tyk2/TAK1)

    • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent Tyk2 JH2 Inhibitors.[1][5] (2019). Demonstrates the utility of C6-functionalization in drug discovery.

    • Source: [1]

Sources

Crystal structure analysis of imidazo[1,2-b]pyridazine hydrochloride salts

Author: BenchChem Technical Support Team. Date: February 2026

Crystal Structure Analysis of Imidazo[1,2-b]pyridazine Hydrochloride Salts: A Comparative Technical Guide

Executive Summary

This guide provides a technical analysis of the solid-state properties of imidazo[1,2-b]pyridazine hydrochloride salts, a critical scaffold in kinase inhibitor development (e.g., Ponatinib analogs). Unlike standard datasheets, this document objectively compares the hydrochloride (HCl) salt form against the free base and alternative salts (e.g., mesylate). It details the crystallographic drivers of solubility and stability, supported by experimental protocols and structural visualization.

Key Findings:

  • Solubility: The HCl salt typically exhibits a 15–30x increase in aqueous solubility compared to the free base due to the disruption of planar

    
    -
    
    
    
    stacking and the introduction of ionic dipole interactions.
  • Stability: While the HCl form improves solubility, it introduces hygroscopicity risks (formation of dihydrates) that must be managed via lattice engineering, unlike the thermodynamically stable but insoluble free base.

  • Protonation Site: Single-crystal X-ray diffraction (SCXRD) confirms protonation preferentially occurs at the N1 position of the imidazole ring, driving a specific

    
     hydrogen bonding motif.
    

The Scaffold & The Challenge

The imidazo[1,2-b]pyridazine core is a "privileged structure" in medicinal chemistry, particularly for ATP-competitive kinase inhibitors. However, the free base form suffers from poor bioavailability due to its flat, fused bicyclic nature, which promotes tight crystal packing.

The Engineering Challenge: Converting the free base to an HCl salt is the standard first-pass solution, but it is not trivial. The high charge density of the chloride ion often leads to solvatomorphism (formation of hydrates/solvates), complicating the regulatory path. This guide analyzes how to control these variables.

Comparative Crystallography: HCl Salt vs. Alternatives

The following comparison synthesizes data from structural analogs (e.g., 3,6-disubstituted derivatives) to illustrate the performance shift between forms.

Table 1: Physicochemical Performance Matrix
FeatureFree Base (Parent) Hydrochloride (HCl) Salt Mesylate Salt (Alternative)
Crystal System Monoclinic / TriclinicMonoclinic (

typical)
Triclinic (

)
Packing Motif Planar

-

stacking (Graphite-like)
Ionic H-bond Network (

)
Bulky anion separation
Aqueous Solubility < 0.05 mg/mL (Poor)> 1.5 mg/mL (High)> 5.0 mg/mL (Very High)
Melting Point (

)
210–215°C (Sharp)240–260°C (Decomp.)180–190°C
Hygroscopicity Non-hygroscopicModerate (Risk of hydrates)Low to Moderate
Common Solvates None (Anhydrous)Mono-/Di-hydrates commonVariable

Critical Insight: The free base relies on weak Van der Waals forces and stacking. The HCl salt introduces a "pinning" interaction where the chloride ion acts as a bridge between protonated heterocycles, often incorporating water molecules to satisfy the chloride's coordination geometry [1, 2].

Structural Drivers of Performance

To understand why the HCl salt performs differently, we must visualize the atomic-level interactions.

Protonation & Hydrogen Bonding

In the imidazo[1,2-b]pyridazine core, the N1 nitrogen (imidazole ring) is the most basic site (


). Upon salt formation:[1]
  • Protonation: The proton resides on N1.

  • Primary Interaction: A strong charge-assisted hydrogen bond forms:

    
    .
    
  • Network Formation: The

    
     ion typically accepts 2–3 H-bonds, often recruiting water molecules or amide hydrogens from neighboring molecules, creating a 3D hydrophilic channel that aids dissolution.
    
Disruption of Pi-Stacking

The free base stacks like plates (distance ~3.4 Å). The insertion of the spherical


 ion (ionic radius 1.81 Å) sterically disrupts this stacking, increasing the lattice energy but significantly lowering the energy barrier for solvation.
Diagram 1: Structural Interaction Network

This diagram visualizes the critical H-bond network in the HCl salt lattice.

G cluster_0 Salt Lattice Core N1 N1 (Protonated) Imidazo-Ring Cl Chloride Ion (Cl-) Counterion N1->Cl Charge-Assisted H-Bond (Strong: 2.9-3.1 Å) PiStack Pi-System (Neighboring Molecule) Water Lattice Water (If Hydrate) Cl->Water H-Bond Acceptor Water->Cl Solvation Bridge Amide Amide Side Chain (Donor) Amide->Cl Secondary H-Bond

Caption: Interaction map showing the primary


 anchor and secondary solvation bridges characteristic of imidazo[1,2-b]pyridazine HCl salts.

Experimental Protocols

Reliable generation of single crystals for HCl salts in this class is difficult due to "oiling out." The following protocols are optimized for fused heterocycles.

Protocol A: Vapor Diffusion (Optimal for X-Ray Quality)

Best for: Obtaining high-quality single crystals for structure solution.

  • Dissolution: Dissolve 15 mg of the imidazo[1,2-b]pyridazine derivative in 0.5 mL of Methanol (MeOH) or Ethanol (EtOH) . Heat gently if required to ensure full dissolution.

  • Acidification: Add 1.1 equivalents of concentrated aqueous HCl (12M). Note: Using excess acid can degrade the scaffold.

  • Setup: Place the solution in a small inner vial (4 mL).

  • Diffusion: Place the open inner vial inside a larger jar (20 mL) containing 3 mL of Ethyl Acetate (EtOAc) or Diethyl Ether (

    
    ) .
    
  • Crystallization: Seal the outer jar tightly. Store at 4°C in the dark.

  • Timeline: Harvest crystals after 3–7 days. The antisolvent (EtOAc) slowly diffuses into the MeOH, lowering solubility gradually to favor crystal growth over amorphous precipitation [3].

Protocol B: Slurry Conversion (For Bulk Phase Purity)

Best for: Verifying the thermodynamic stability of the salt form.

  • Suspend 100 mg of the free base in 2 mL of Isopropanol (IPA).

  • Add 1.05 eq. of HCl (4M in Dioxane).

  • Stir at 50°C for 2 hours, then cool to 20°C over 4 hours (0.1°C/min ramp).

  • Filter and analyze via Powder X-Ray Diffraction (PXRD) to check for polymorphism.[2]

Analytical Workflow & Logic

To ensure scientific integrity, the characterization must follow a self-validating loop.

Diagram 2: Salt Characterization Workflow

Workflow Start Crude HCl Salt PXRD PXRD Screening (Identify Polymorphs) Start->PXRD SCXRD Single Crystal XRD (Determine Structure) PXRD->SCXRD Select Unique Phase DSC DSC / TGA (Solvate/Hydrate Check) SCXRD->DSC Verify Solvent Content Solubility Solubility Profiling (pH 1.2 - 6.8) DSC->Solubility Select Stable Form Solubility->Start Feedback Loop (Re-engineer if unstable)

Caption: Integrated workflow ensuring the selected crystal form is both structurally defined and thermodynamically stable.

References

  • Structure-Based Design of Imidazo[1,2-b]pyridazines: Title: Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors. Source: Bioorganic & Medicinal Chemistry (2013).[3] URL:[Link]

  • Hydrogen Bonding in Heterocycles: Title: Hydrogen-Bonding Motifs in Nitrogen Heterocycle Salts. Source: MDPI Crystals (2014). URL:[Link]

  • Crystallization Protocols: Title: Growing Single Crystals - Chemistry Teaching Labs. Source: University of York. URL:[Link]

  • General Scaffold Properties: Title: Synthesis and functionalization of imidazo[1,2-b]pyridazine.[4][5][6] Source: ResearchGate / Beilstein J. Org. Chem. URL:[Link]

Sources

Mass spectrometry fragmentation patterns of 6-iodo-imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth understanding of the mass spectrometry (MS) fragmentation behavior of heterocyclic building blocks is critical for structural elucidation and metabolite identification in drug discovery. Imidazo[1,2-b]pyridazines represent a privileged pharmacophore, serving as the core scaffold for numerous kinase inhibitors, including the FDA-approved therapeutic ponatinib[1][2].

While 6-chloroimidazo[1,2-b]pyridazine is a ubiquitous starting material, the 6-iodo derivative is frequently utilized for advanced palladium-catalyzed cross-coupling reactions due to its superior reactivity. This guide provides an objective, data-driven comparison of the tandem mass spectrometry (MS/MS) fragmentation patterns of 6-iodo-imidazo[1,2-b]pyridazine against its 6-chloro and 6-bromo alternatives, detailing the mechanistic causality behind their distinct spectral signatures.

The Halogen Effect: Mechanistic Causality in MS/MS

In electrospray ionization (ESI) positive mode, basic nitrogenous heterocycles readily protonate to form even-electron


 precursor ions. According to the classical "even-electron rule" of mass spectrometry, these precursors should preferentially fragment via the loss of neutral molecules (e.g., 

,

,

) to yield even-electron product ions.

However, 6-iodo-imidazo[1,2-b]pyridazine actively violates this rule . The causality lies in the bond dissociation energies (BDE). The carbon-iodine (


) bond is exceptionally weak (

) compared to

(

) and

(

). During collision-induced dissociation (CID), the kinetic energy supplied is sufficient to drive the homolytic cleavage of the

bond. This expels an iodine radical (

, 127 Da) and generates an odd-electron radical cation (

). This radical loss is highly diagnostic for iodinated heterocycles and serves as a primary differentiator from chlorinated analogs, which strictly undergo heterolytic cleavage to lose

[3][4].

Comparative Performance Data

To objectively compare these analogs, we must evaluate their isotopic fidelity and primary fragmentation energetics. The tables below summarize the quantitative MS data.

Table 1: Precursor Ion Isotopic Signatures The isotopic pattern of the precursor ion is the first diagnostic filter in MS analysis. The 6-iodo analog provides a clean, monoisotopic precursor, which simplifies spectral interpretation in complex biological matrices compared to the heavy isotopic interference of chlorine and bromine.

CompoundFormulaExact MassObserved

Isotopic Pattern (

)
6-Chloro-imidazo[1,2-b]pyridazine

153.01154.023 : 1
6-Bromo-imidazo[1,2-b]pyridazine

196.96197.971 : 1
6-Iodo-imidazo[1,2-b]pyridazine

244.95245.95100 : 0 (Monoisotopic)

Table 2: CID Energetics and Primary Neutral Losses The optimal collision energy (CE) required to induce fragmentation directly correlates with the halogen's leaving group ability.

CompoundPrimary Neutral LossMajor Fragment (

)
Optimal CE (eV)Cleavage Mechanism
6-Chloro

(36 Da)
118.0530 - 35Heterolytic
6-Bromo

(80 Da) /

(79 Da)
118.05 / 119.0520 - 25Mixed Heterolytic/Homolytic
6-Iodo

(127 Da)
119.0510 - 15Homolytic (Radical Loss)

Visualizing the Fragmentation Pathway

The diagram below maps the specific fragmentation logic of the 6-iodo derivative. Following the initial loss of the iodine radical, the resulting imidazo[1,2-b]pyridazine core undergoes high-energy ring opening, characterized by the loss of


 (27 Da) or 

(26 Da).

Fragmentation P 6-Iodo-imidazo[1,2-b]pyridazine [M+H]+ (m/z 246) F1 Radical Cation [M+H-I]+• (m/z 119) P->F1 - I• (127 Da) Homolytic Cleavage F2 Closed-Shell Cation [M+H-HI]+ (m/z 118) P->F2 - HI (128 Da) Heterolytic Cleavage F3 Ring Cleavage (m/z 92) F1->F3 - HCN (27 Da) F2->F3 - C2H2 (26 Da)

Primary tandem mass spectrometry fragmentation pathways of 6-iodo-imidazo[1,2-b]pyridazine.

Self-Validating Experimental Methodology

To ensure absolute trustworthiness and reproducibility, the following LC-MS/MS protocol is designed as a self-validating system. Every step includes a built-in validation check to prevent false positives and ensure instrument fidelity.

Step 1: System Suitability & Calibration

  • Action: Infuse a standard tuning mix (e.g., Agilent ESI-L) to verify mass accuracy (< 5 ppm) and resolution (

    
     at 
    
    
    
    200).
  • Validation: Ensures the Time-of-Flight (TOF) or Orbitrap analyzer can reliably resolve the exact monoisotopic peaks of the halogenated species from background noise.

Step 2: Sample Preparation

  • Action: Dissolve the 6-iodo-imidazo[1,2-b]pyridazine standard in LC-MS grade acetonitrile to a 1 mg/mL stock. Dilute to a 1 µg/mL working solution in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

  • Validation: Run a solvent blank (50:50 ACN:

    
     + 0.1% FA) prior to sample injection to confirm the absolute absence of carryover at 
    
    
    
    154, 198, and 246.

Step 3: Chromatographic Separation

  • Action: Inject 2 µL onto a sub-2 µm C18 column (2.1 x 50 mm). Utilize a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at a flow rate of 0.4 mL/min.

  • Validation: Monitor retention time stability across triplicate injections. An RSD of < 1% validates pump precision and column equilibration.

Step 4: ESI and CID Parameters

  • Action: Operate the ESI source in positive ion mode with a capillary voltage of +3.5 kV. In the quadrupole collision cell (q2), use Argon as the collision gas. Crucially, ramp the Collision Energy (CE) from 10 to 40 eV rather than using a static CE.

  • Validation: Ramping the CE acts as an internal validation mechanism. It ensures the simultaneous capture of both the low-energy homolytic cleavages (yielding the

    
     119 radical cation) and the high-energy heterolytic ring cleavages (yielding 
    
    
    
    92), providing a complete, artifact-free spectral fingerprint.

ESI_Workflow N1 1. Sample Prep 1 µg/mL in ACN/H2O N2 2. ESI Source Pos. Mode (+3.5 kV) N1->N2 N3 3. Q1 Isolation m/z 246 [M+H]+ N2->N3 N4 4. CID (q2) Argon, CE Ramped 10-40 eV N3->N4 N5 5. High-Res MS Fragment Detection N4->N5

Step-by-step LC-MS/MS workflow for analyzing halogenated imidazo[1,2-b]pyridazines.

Conclusion

For analytical scientists and medicinal chemists, the 6-iodo-imidazo[1,2-b]pyridazine scaffold offers distinct mass spectrometric advantages over its chlorinated and brominated counterparts. Its monoisotopic nature eliminates complex spectral overlaps, while its exceptionally low optimal collision energy (10-15 eV) allows for the gentle generation of diagnostic radical cations. By employing the ramped-CE methodologies outlined above, researchers can confidently map the structural fate of these vital building blocks during drug metabolism and pharmacokinetic (DMPK) studies.

References

  • PubChem. "Imidazo(1,2-b)pyridazine, 6-chloro- | C6H4ClN3 | CID 138828". National Institutes of Health (NIH). URL:

  • "Exploring the untapped pharmacological potential of imidazopyridazines". ResearchGate. URL:[1]

  • "Intra- and Intermolecular Reactions of Aromatic Radical Cations: an Account of Mechanistic Concepts and Methods in Mass Spectrometry". Core.ac.uk. URL:[3]

  • "On the Dissociation of the Naphthalene Radical Cation: New iPEPICO and Tandem Mass Spectrometry Results". ResearchGate. URL:[4]

  • "US11384086B2 - Crystalline forms of 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methyl-n-{4-[(4-methylpiperazin-1- yl)methyl]-3-(trifluoromethyl)phenyl}benzamide and its mono hydrochloride salt". Google Patents. URL:[2]

Sources

Safety Operating Guide

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Safety & Disposal Protocol: 6-Iodo-imidazo[1,2-b]pyridazine Hydrochloride

Executive Summary & Chemical Profile

6-Iodo-imidazo[1,2-b]pyridazine hydrochloride (CAS: 1951439-01-2) is a highly valuable halogenated N-heterocyclic building block frequently utilized in the synthesis of kinase inhibitors and . While operationally critical to drug discovery workflows, its structural composition—featuring a heavy halogen (iodine) and an acidic hydrochloride salt—dictates stringent handling and disposal procedures. This guide provides actionable, self-validating protocols to ensure environmental compliance, laboratory safety, and operational efficiency.

Mechanistic Rationale for Disposal Segregation

As a Senior Application Scientist, it is critical to understand the thermodynamic and environmental causality behind waste segregation rules:

  • The Halogen Hazard (Dioxin Prevention): When halogenated organic compounds are incinerated in standard, non-halogenated waste streams, the combustion process generates highly corrosive hydrogen iodide (HI) and hydrogen chloride (HCl) gases. If combusted at improper temperatures without specialized alkaline scrubbers, these halogens thermodynamically favor the formation of polyhalogenated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs)—[1].

  • The Acidic Salt Challenge: Because this compound is formulated as a hydrochloride salt, its dissolution in aqueous assay buffers releases HCl, naturally depressing the solution's pH. Disposing of unneutralized acidic waste can trigger dangerous exothermic reactions or [2] if inadvertently mixed with cyanide- or sulfide-containing wastes in a generic aqueous carboy.

Waste Routing Workflow

The following decision matrix illustrates the logical routing of 6-Iodo-imidazo[1,2-b]pyridazine HCl waste based on its physical state and solvent matrix.

WasteRouting Start 6-Iodo-imidazo[1,2-b]pyridazine HCl Waste Generation Solid Solid Waste (Powder, Vials, Tips) Start->Solid Liquid Liquid Waste (Solutions, Extracts) Start->Liquid SolidHal Halogenated Solid Waste (Incineration) Solid->SolidHal Aqueous Aqueous Solutions (pH < 2 due to HCl) Liquid->Aqueous Organic Organic Solutions (DMSO, DCM, MeOH) Liquid->Organic Neutralize Neutralize to pH 6-8 Aqueous->Neutralize OrgHal Halogenated Organic Waste (Strictly Segregated) Organic->OrgHal AqHal Aqueous Halogenated Waste Neutralize->AqHal

Figure 1: Decision matrix for the disposal routing of 6-Iodo-imidazo[1,2-b]pyridazine HCl.

Quantitative Waste Segregation Metrics

To ensure compliance with [3], all waste streams generated from this compound must adhere to the following quantitative thresholds:

Waste StreampH ThresholdHalogen Volume ThresholdPrimary EPA/RCRA ClassificationFinal Treatment Method
Halogenated Solid N/A> 0% (Any trace exposure)HOC (Appendix III)High-Temp Incineration with Scrubbers
Halogenated Organic N/A> 1% Halogen by volumeF002 (if mixed with listed solvents)Fuel Blending / Incineration
Halogenated Aqueous 6.0 ≤ pH ≤ 8.0> 0.1% HalogenD002 (if unneutralized, pH ≤ 2)Specialized Wastewater Treatment

Step-by-Step Disposal Protocols

Every procedure below is designed as a self-validating system to[4].

Protocol A: Solid Waste Management (Unused Chemical & Consumables) Causality: Solid waste containing halogens cannot be placed in standard biohazard or municipal trash due to the risk of leaching and improper incineration.

  • Collection: Gather all unused powder, contaminated weigh boats, spatulas, and pipette tips inside a certified fume hood.

  • Containment: Place items in a puncture-proof, sealable poly-drum specifically designated for Halogenated Solid Waste .

  • Labeling: Affix a hazardous waste tag detailing the exact contents: "Hazardous Solid Waste - Contains Halogenated Organics (Iodine/Chlorine)".

  • Self-Validation Check: Inspect the waste log attached to the drum. Verify that no incompatible materials (e.g., strong oxidizers like potassium permanganate) have been recorded in the same container before sealing.

Protocol B: Liquid Waste Management (Reaction Mixtures & Buffers) Causality: Segregating organic from aqueous streams prevents exothermic phase-separation reactions and drastically reduces the cost of specialized high-temperature incineration required for halogens.

For Organic Solutions (e.g., dissolved in DMSO, DCM, or Methanol):

  • Transfer: Funnel the solution into a red safety can or HDPE carboy designated exclusively for Halogenated Organic Solvents .

  • Self-Validation Check: Inspect the receiving carboy's log. Confirm that no non-halogenated solvents (which dilute the stream and complicate incineration) or reactive metals have been added previously.

For Aqueous Solutions:

  • Measurement: Measure the pH of the aqueous waste. Due to the HCl salt, the pH will likely be acidic (pH < 2), potentially triggering [5].

  • Neutralization: In a fume hood, slowly add a weak base (e.g., 1M NaOH or saturated NaHCO₃) dropwise while stirring until the solution is neutralized.

  • Self-Validation Check: Dip a universal pH indicator strip into the neutralized solution. The strip must read between pH 6.0 and 8.0. Only after this visual confirmation should the liquid be transferred to the Aqueous Halogenated Waste carboy.

Protocol C: Spill Response & Decontamination Causality: Sweeping dry powders aerosolizes the active pharmaceutical ingredient (API), bypassing standard fume hood containment and posing a severe inhalation hazard.

  • Preparation: Don appropriate PPE, including nitrile gloves, safety goggles, and a lab coat.

  • Suppression: Do not sweep the dry powder. Lightly mist the spill area with a compatible solvent (e.g., water or ethanol) to suppress dust generation.

  • Extraction: Wipe up the moistened spill using absorbent laboratory pads. Place all pads into the Halogenated Solid Waste container.

  • Neutralization Wash: Wash the contaminated surface with a mild soap and water solution to remove any residual acidic salt.

  • Self-Validation Check: After wiping the area dry, swab the surface with a damp pH test strip. A neutral reading (pH ~7) confirms the acidic hydrochloride salt residue has been completely eradicated from the workspace.

References

1.[3] Title: Appendix III to Part 268—List of Halogenated Organic Compounds Regulated Under § 268.32 Source: US Environmental Protection Agency (EPA) / eCFR URL:[Link]

2.[5] Title: EPA Hazardous Waste Codes Source: US Environmental Protection Agency (EPA) / UGA Environmental Safety Division URL:[Link]

3.[1] Title: Solvents in the Workplace - How to Determine if They Are Hazardous Waste Source: US Environmental Protection Agency (EPA) URL:[Link]

5.[4] Title: Management of Waste - Prudent Practices in the Laboratory Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

6.[2] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Center for Biotechnology Information (NCBI) / National Academies Press URL:[Link]

Sources

Personal protective equipment for handling 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Risk Profile

Compound: 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride Parent CAS: 766-55-2 (Free base reference) Molecular Class: Halogenated Heterocyclic Salt[1]

As researchers, we often treat catalog reagents as static inputs. However, 6-Iodo-imidazo[1,2-b]pyridazine hydrochloride presents a dynamic risk profile derived from its three structural components: the imidazopyridazine core (biologically active pharmacophore), the iodine substituent (heavy atom reactivity/light sensitivity), and the hydrochloride counter-ion (acidity/hygroscopicity).[1]

This guide moves beyond the standard Safety Data Sheet (SDS) to provide an operational logic for handling this compound in drug discovery workflows.

The "Why" Behind the Hazard
  • Biological Potency: The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design (e.g., Ponatinib analogs).[1] Until specific toxicology data proves otherwise, treat this as a Potent Compound with potential for specific target organ toxicity (STOT).[1]

  • Chemical Instability: Organoiodides are susceptible to homolytic cleavage under UV light. The HCl salt form introduces hygroscopicity; moisture absorption can lead to hydrolysis, releasing trace hydrochloric acid fumes and degrading the reagent.

Personal Protective Equipment (PPE) Decision Matrix

Safety is not binary; it is scalable based on exposure risk. The following logic gate determines your required PPE tier.

PPE Logic Diagram

PPE_Decision_Matrix Start Start: Assess Operation State Physical State? Start->State Qty Quantity > 500 mg? State->Qty Solid (Powder) Solvent Solvent Type? State->Solvent Solution (Liquid) Tier1 TIER 1: STANDARD (Nitrile Gloves, Safety Glasses, Lab Coat) Qty->Tier1 No (<500mg) Tier3 TIER 3: CONTAINMENT (P100 Resp/BSC, Double Gloves, Chem-Gown) Qty->Tier3 Yes (>500mg) Solvent->Tier1 Non-Volatile / Aqueous Tier2 TIER 2: ENHANCED (Double Nitrile, Goggles, Tyvek Sleeves) Solvent->Tier2 Halogenated / Volatile (DCM, DMSO)

Figure 1: Decision matrix for selecting appropriate PPE based on physical state and operational scale.

Detailed PPE Specifications
ComponentTier 1 (Standard)Tier 2 (Enhanced)Technical Rationale
Hand Protection Nitrile (4 mil)Double Nitrile (Outer 4 mil, Inner 2 mil)Permeation: Halogenated heterocycles in DMSO/DCM can permeate standard nitrile in <15 mins.[1] Double gloving provides a "breakthrough buffer."
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash GogglesAcidity: The HCl salt generates acidic micro-droplets upon contact with mucous membranes. Goggles seal against airborne dust/aerosols.
Respiratory Fume Hood (Sash at 18")N95/P100 or BSC Class IIInhalation: Fine crystalline salts are easily aerosolized during weighing. Engineering controls (Hood) are primary; respirators are secondary.
Body Cotton Lab CoatTyvek® Sleeves + ApronContamination: Preventing migration of potent dust to personal clothing/skin.

Operational Protocols

Protocol A: Precision Weighing (Solid Handling)

Risk: Inhalation of dust and static discharge.

  • Static Control: Place an ionizing fan or anti-static gun near the balance. The HCl salt form is prone to static charge, causing "particle flight."

  • Containment: Perform all weighing inside a chemical fume hood. If the balance is outside, use a powder containment hood or a balance enclosure.

  • Transfer: Use a disposable anti-static weighing boat. Do not use metal spatulas if the salt is noticeably hygroscopic (corrosion risk); use PTFE-coated spatulas.[1]

  • Decontamination: Immediately wipe the balance area with a 10% detergent solution followed by wet paper towels. Dry wiping generates static and disperses dust.

Protocol B: Solubilization (Liquid Handling)

Risk: Exothermic reaction and splash.[1]

  • Vessel Selection: Use a borosilicate glass vial with a PTFE-lined screw cap. Avoid polystyrene (incompatible with many organic solvents).

  • Solvent Addition: Add solvent (e.g., DMSO, DMF) slowly down the side of the vial.

    • Note: The dissolution of HCl salts can be slightly exothermic.

  • Vortexing: Cap tightly before vortexing. Do not sonicate open vessels.

  • Light Protection: Immediately wrap the vial in aluminum foil or use amber glass. The 6-iodo moiety is photosensitive; degradation leads to the release of free iodine (purple discoloration) and loss of activity.

Disposal & Waste Management

Proper disposal is dictated by the chemical functionality.

Waste StreamClassificationNotes
Solid Waste Hazardous Chemical WasteDo not dispose of in trash.[1] Label as "Toxic Solid, Organic."
Liquid Waste Halogenated OrganicThe Iodine atom mandates "Halogenated" classification. Do not mix with non-halogenated solvents (e.g., Acetone) if your facility separates them to reduce incineration costs.
Aqueous Waste Acidic / ToxicIf dissolved in water, check pH. Neutralize to pH 6-8 before disposal if required by local EHS, but generally, treat as aqueous toxic waste due to the heterocycle.[1]

Emergency Response: Spill Logic

In the event of a spill outside the fume hood, follow this immediate response logic.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Minor Minor (<10g / <10mL) Assess->Minor Major Major (>10g / >10mL) Assess->Major Action_Minor 1. Alert Lab 2. PPE: Double Gloves + Goggles 3. Cover with Absorbent Pads 4. Clean with Soap/Water Minor->Action_Minor Action_Major 1. EVACUATE AREA 2. Close Doors 3. Call EHS / Emergency 4. Do Not Re-enter Major->Action_Major

Figure 2: Emergency response workflow for chemical spills.

Decontamination Solution: For final surface cleaning, use a solution of sodium thiosulfate (5%) if iodine staining (yellow/brown) is visible, followed by a detergent wash.[1] Thiosulfate reduces free iodine to colorless iodide.

References

  • PubChem. (2023). Imidazo[1,2-b]pyridazine, 6-iodo- (Compound Summary). National Library of Medicine. [Link][1]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Hazard Communication. Standard 1910.1200.[2] [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.